CYP51-IN-4
Description
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O/c1-2-9-27(11-16-3-5-17(22)6-4-16)12-21(29,13-28-15-25-14-26-28)19-8-7-18(23)10-20(19)24/h2-8,10,14-15,29H,1,9,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIUIAJZZHPMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC=C(C=C1)F)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655265 | |
| Record name | 2-(2,4-Difluorophenyl)-1-{[(4-fluorophenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155361-02-6 | |
| Record name | 2-(2,4-Difluorophenyl)-1-{[(4-fluorophenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CYP51-IN-4 mechanism of action on Candida albicans
An In-Depth Technical Guide on the Mechanism of Action of CYP51 Inhibitors on Candida albicans
Disclaimer: Initial searches for the specific compound "CYP51-IN-4" did not yield any publicly available data. Therefore, this guide will focus on a well-characterized, potent, non-azole inhibitor of Candida albicans CYP51, VT-1161 (Oteseconazole) , to illustrate the requested in-depth technical analysis. The principles, experimental methodologies, and mechanisms described are representative of modern CYP51 inhibitors targeting Candida albicans.
Introduction
Candida albicans is a major opportunistic fungal pathogen in humans, causing both superficial and life-threatening systemic infections.[1] A critical enzyme for its viability is lanosterol 14α-demethylase, encoded by the ERG11 gene.[2][3] This enzyme, a cytochrome P450 monooxygenase also known as CYP51, is a key component of the ergosterol biosynthesis pathway.[2][4] Ergosterol is the primary sterol in the fungal cell membrane, where it plays an essential role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[2][5]
CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the conversion to ergosterol.[2] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[5][6] This disruption of the cell membrane's integrity and function ultimately results in the cessation of fungal growth and cell death, making CYP51 a prime target for antifungal drugs.[5][7]
The most common class of CYP51 inhibitors are the azoles (e.g., fluconazole, itraconazole).[8][9] However, the rise of azole-resistant C. albicans strains has necessitated the development of new, more effective inhibitors.[1][9] VT-1161 (Oteseconazole) is a novel, tetrazole-based, non-azole inhibitor designed for greater specificity and potency against fungal CYP51, including resistant strains.[4][10] This document details the mechanism of action, quantitative activity, and relevant experimental protocols for VT-1161 as a representative advanced CYP51 inhibitor.
Core Mechanism of Action
The primary mechanism of action for VT-1161 is the direct and potent inhibition of C. albicans CYP51.[4] Like azoles, its mode of action involves the inhibitor binding to the active site of the CYP51 enzyme. The nitrogen atom in the tetrazole ring of VT-1161 coordinates with the heme iron atom at the enzyme's catalytic center.[5][9] This interaction prevents the binding of the natural substrate, lanosterol, and blocks the demethylation process.
Structural studies have revealed that VT-1161 binds tightly within the active site of C. albicans CYP51. It forms a hydrogen bond between its trifluoroethoxyphenyl oxygen and the imidazole ring of the His377 residue of the enzyme.[2][4] This strong binding affinity contributes to its potent inhibitory activity. The consequence of this inhibition is the disruption of the ergosterol biosynthesis pathway.
Signaling and Metabolic Pathway
The inhibition of CYP51 by compounds like VT-1161 directly impacts the ergosterol biosynthesis pathway, leading to downstream cellular stress and death.
Caption: Mechanism of CYP51 inhibition by VT-1161 in C. albicans.
Quantitative Data
The potency of VT-1161 against C. albicans CYP51 and its antifungal activity have been quantified through various assays.
| Parameter | Value | Organism/Enzyme | Reference |
| IC₅₀ | 1.4 - 1.6 µM | C. albicans CYP51 | [4] |
| Kd | < 39 nM | C. albicans CYP51 | [4] |
| MIC₅₀ | 0.03 µg/mL | Fluconazole-resistant C. albicans | [4] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of VT-1161 required to inhibit 50% of the C. albicans CYP51 enzyme activity.
-
Kd (Dissociation constant): A measure of the binding affinity of VT-1161 to the C. albicans CYP51 protein. A lower value indicates a stronger binding affinity.
-
MIC₅₀ (Minimum inhibitory concentration): The lowest concentration of VT-1161 required to inhibit the visible growth of 50% of the tested fluconazole-resistant C. albicans isolates.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections describe the core experimental protocols used to characterize CYP51 inhibitors.
Recombinant C. albicans CYP51 Expression and Purification
To perform in vitro enzyme assays, the CYP51 protein must be produced in a pure, active form.
Caption: Workflow for recombinant CYP51 protein expression and purification.
Methodology:
-
Gene Amplification: The coding sequence of the ERG11 (CYP51) gene is amplified from C. albicans genomic DNA using PCR. The sequence is often truncated to remove the N-terminal membrane anchor to improve solubility.
-
Vector Ligation: The amplified gene is cloned into a suitable bacterial expression vector (e.g., pET vector series), often with an N-terminal affinity tag (e.g., His₆-tag) to facilitate purification.
-
Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli host strain (e.g., BL21(DE3)). Cultures are grown to a specific optical density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification: Cells are harvested and lysed. The soluble protein is purified from the cell lysate using affinity chromatography (e.g., nickel-nitrilotriacetic acid resin for His-tagged proteins) followed by size-exclusion chromatography to obtain a highly pure and homogenous protein preparation.
CYP51 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of CYP51.[10]
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing the purified recombinant C. albicans CYP51, its substrate lanosterol (solubilized in detergent), and a source of electrons (NADPH-cytochrome P450 reductase).[10]
-
Inhibitor Addition: The test compound (e.g., VT-1161) is added to the reaction mixture at various concentrations. A control reaction without any inhibitor is run in parallel.[10]
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH and incubated for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).[10]
-
Product Extraction: The reaction is stopped, and the sterols (unconverted lanosterol and the product) are extracted using an organic solvent (e.g., hexane or ethyl acetate).
-
Analysis: The extracted sterols are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of substrate converted to product.
-
IC₅₀ Calculation: The percentage of inhibition is calculated for each concentration of the test compound relative to the no-inhibitor control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Antifungal Susceptibility Testing (MIC Determination)
This assay determines the minimum concentration of a compound required to inhibit the growth of the fungus. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol is a standard method.
Methodology:
-
Inoculum Preparation: C. albicans isolates are grown on agar plates, and a standardized suspension of cells is prepared in a liquid medium (e.g., RPMI-1640) to a specific cell density.
-
Drug Dilution: The test compound is serially diluted in the liquid medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no fungus) are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant (typically ≥50% for azoles and related compounds) inhibition of growth compared to the drug-free growth control. This is usually assessed visually or by measuring the optical density at 600 nm.
Cellular Sterol Profile Analysis
This method confirms the mechanism of action within the fungal cell by analyzing the changes in the sterol composition after drug treatment.
Caption: Experimental workflow for analyzing cellular sterol composition.
Methodology:
-
Fungal Culture and Treatment: C. albicans is grown in a liquid culture to mid-log phase and then treated with a sub-inhibitory concentration of the test compound (e.g., VT-1161). An untreated culture serves as a control.[11]
-
Cell Harvesting and Lysis: After a defined incubation period, cells are harvested by centrifugation.
-
Saponification and Extraction: The cell pellet is subjected to saponification (hydrolysis with a strong base like potassium hydroxide in ethanol) to break down complex lipids. The non-saponifiable lipids, which include the sterols, are then extracted with an organic solvent like n-hexane.[11]
-
GC-MS Analysis: The extracted sterols are often derivatized (e.g., silylated) to increase their volatility and then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The different sterols are separated by the gas chromatograph and identified by their characteristic mass spectra.[11]
-
Data Interpretation: The relative amounts of ergosterol, lanosterol, and other sterol intermediates are quantified. Successful CYP51 inhibition is confirmed by a significant decrease in the ergosterol peak and a corresponding increase in the lanosterol (or other 14α-methylated sterols) peak compared to the untreated control.[11]
Conclusion
The development of novel CYP51 inhibitors like VT-1161 (Oteseconazole) represents a critical strategy in combating drug-resistant Candida albicans. The mechanism of action is centered on the high-affinity binding to and potent inhibition of the CYP51 enzyme, which disrupts the essential ergosterol biosynthesis pathway. This leads to ergosterol depletion and toxic sterol accumulation, ultimately causing fungal cell death. The comprehensive characterization of such inhibitors through detailed enzymatic, microbiological, and biochemical assays provides a robust understanding of their efficacy and mode of action, paving the way for their clinical development and application.
References
- 1. Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections | PLOS One [journals.plos.org]
- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 4. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 5. Analysis of Cyp51 protein sequences shows 4 major Cyp51 gene family groups across fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity | BioWorld [bioworld.com]
In-Depth Technical Guide: Binding Affinity of Oteseconazole (VT-1161) to Fungal CYP51
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Oteseconazole (formerly VT-1161), a highly selective inhibitor, to its target enzyme, fungal cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase. Oteseconazole represents a significant advancement in antifungal therapy due to its potent activity against a broad range of fungal pathogens and its remarkable selectivity for the fungal enzyme over its human homolog.
Quantitative Binding Affinity Data
Oteseconazole exhibits a high binding affinity for fungal CYP51, which is a key enzyme in the ergosterol biosynthesis pathway, essential for fungal cell membrane integrity.[1][2][3][4] The binding is characterized by a strong interaction, leading to potent inhibition of the enzyme's function. The quantitative data for the binding affinity of Oteseconazole to Candida albicans CYP51 are summarized in the table below.
| Compound | Fungal Species | Enzyme | Binding Parameter | Value | Reference |
| Oteseconazole (VT-1161) | Candida albicans | CYP51 (Erg11) | Dissociation Constant (Kd) | ≤39 nM | [5][6][7] |
This strong binding affinity is comparable to that of other established azole antifungal agents.[5][6] A key differentiator for Oteseconazole is its exceptional selectivity; it does not bind to the human CYP51 enzyme at concentrations up to 86 μM, demonstrating a selectivity of over 2,000-fold for the fungal target.[5][6][7]
Mechanism of Action and Inhibition
Oteseconazole functions as a potent, non-competitive inhibitor of fungal CYP51.[1] The mechanism involves the direct coordination of the nitrogen atom in the tetrazole ring of Oteseconazole with the heme iron atom at the active site of the CYP51 enzyme.[1][8] This interaction produces a characteristic Type II binding spectrum and effectively blocks the enzyme's catalytic activity.[5][6]
By inhibiting CYP51, Oteseconazole prevents the 14α-demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol.[2][4] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death.[1][2][4]
Experimental Protocols
The binding affinity and inhibitory potency of Oteseconazole against fungal CYP51 have been determined using established biochemical and spectrophotometric methods.
Expression and Purification of Recombinant Fungal CYP51
-
Host System: The gene encoding for fungal CYP51 (e.g., from Candida albicans) is typically cloned into an expression vector and transformed into Escherichia coli.
-
Expression: Protein expression is induced, and the cells are harvested.
-
Purification: The recombinant CYP51 protein is purified to homogeneity using affinity chromatography, such as Ni²⁺-NTA agarose chromatography.[6]
Spectrophotometric Binding Assay (Type II Spectra)
This assay is used to determine the dissociation constant (Kd) of the inhibitor for the CYP51 enzyme.
-
Principle: Azole inhibitors, including Oteseconazole, bind to the heme iron of CYP51, causing a characteristic spectral shift known as a Type II difference spectrum.[6] This shift can be monitored using a dual-beam spectrophotometer.
-
Procedure:
-
A solution of purified fungal CYP51 (typically around 5 µM) is prepared in a suitable buffer.[6]
-
The solution is divided equally between two matched cuvettes to establish a baseline.
-
Small aliquots of a concentrated stock solution of Oteseconazole are incrementally added to the sample cuvette.
-
After each addition, the difference spectrum is recorded (typically between 350 and 500 nm).
-
The change in absorbance (ΔA) between the peak (around 430 nm) and the trough (around 410 nm) is plotted against the inhibitor concentration.[6]
-
-
Data Analysis: The resulting saturation curve is fitted to the Morrison equation for tight-binding inhibitors to calculate the dissociation constant (Kd).
CYP51 Reconstitution Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of CYP51 by 50% (IC50).
-
Principle: The catalytic activity of CYP51 is reconstituted in vitro by providing its substrate (lanosterol) and a redox partner (NADPH-cytochrome P450 reductase). The conversion of lanosterol to its demethylated product is then measured in the presence of varying concentrations of the inhibitor.
-
Procedure:
-
A reaction mixture is prepared containing purified fungal CYP51, NADPH-cytochrome P450 reductase, and the substrate lanosterol in a suitable buffer.[9]
-
Varying concentrations of Oteseconazole are added to the reaction mixtures.
-
The reactions are initiated and incubated at a controlled temperature (e.g., 37°C) for a specific time.
-
The reaction products are extracted and analyzed, typically by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data are plotted to determine the IC50 value. For tight-binding inhibitors like Oteseconazole, the IC50 value is often close to half the enzyme concentration used in the assay.[9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Oteseconazole - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. The Clinical Candidate VT-1161 Is a Highly Potent Inhibitor of Candida albicans CYP51 but Fails To Bind the Human Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The clinical candidate VT-1161 is a highly potent inhibitor of Candida albicans CYP51 but fails to bind the human enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Novel CYP51 Inhibitors
Disclaimer: Information regarding a specific molecule designated "CYP51-IN-4" is not publicly available in the reviewed scientific literature. Therefore, this guide provides a comprehensive overview of the discovery and synthesis pathways for novel inhibitors of the enzyme Cytochrome P450 51 (CYP51), which would be analogous to the development of a compound like "this compound". This document is intended for researchers, scientists, and drug development professionals.
Introduction to CYP51 as a Therapeutic Target
Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols.[1][2][3] In fungi, it is essential for the production of ergosterol, a vital component of the fungal cell membrane.[4] In humans, the orthologous enzyme is involved in cholesterol synthesis.[1] The essential nature of CYP51 in pathogenic fungi and protozoa, coupled with structural differences from the human ortholog, makes it an attractive target for the development of antimicrobial agents.[2][5] The most prominent class of CYP51 inhibitors are the azole antifungals.[6][7]
The primary mechanism of action of CYP51 inhibitors is the binding of the inhibitor's heterocyclic nitrogen atom to the heme iron in the active site of the enzyme.[6] This prevents the demethylation of lanosterol or other sterol precursors, leading to the accumulation of toxic sterol intermediates and depletion of essential sterols, ultimately inhibiting fungal growth.[4][6]
Discovery Pathway of Novel CYP51 Inhibitors
The discovery of new CYP51 inhibitors typically follows a structured workflow, beginning with target validation and progressing through hit identification, lead optimization, and preclinical evaluation.
Target Validation and Assay Development
The essentiality of the ERG11 (CYP51) gene in fungi provides strong target validation. The initial step in a discovery campaign is the development of robust in vitro assays to measure the inhibitory activity of compounds against the target enzyme.
Experimental Protocol: Reconstitution of CYP51 Activity in vitro
A common method for assessing CYP51 inhibition involves reconstituting the enzymatic activity in vitro using purified, recombinant enzyme and its redox partner, cytochrome P450 reductase (CPR).
-
Protein Expression and Purification: The target CYP51 (e.g., from Candida albicans or Aspergillus fumigatus) and its corresponding CPR are typically overexpressed in E. coli or insect cells and purified using chromatographic techniques.
-
Reconstitution Mixture: A standard reaction mixture contains the purified CYP51 enzyme (e.g., 0.1-1 µM), CPR (in a 1:2 or 1:1 molar ratio to CYP51), a lipid environment (e.g., liposomes) to mimic the endoplasmic reticulum membrane, and a radiolabeled sterol substrate (e.g., [³H]lanosterol or [³H]eburicol) at a concentration of approximately 50 µM.[2][8]
-
Initiation and Termination: The reaction is initiated by the addition of NADPH (e.g., 100 µM). After a defined incubation period at a controlled temperature, the reaction is stopped by extracting the sterols with an organic solvent like ethyl acetate.[8]
-
Product Analysis: The extracted sterols are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) coupled with a radioactivity detector. The conversion of substrate to product is measured to determine the enzyme's activity.[8]
Hit Identification: Screening and Structure-Based Design
High-Throughput Screening (HTS): Large chemical libraries can be screened against the reconstituted CYP51 assay to identify initial "hits" that inhibit the enzyme's activity.
Structure-Based Drug Design (SBDD): With the availability of crystal structures of CYP51 from various species, SBDD has become a powerful tool.[2][9] Computational docking studies can be used to predict the binding of virtual compounds to the enzyme's active site, prioritizing molecules for synthesis and testing. This approach allows for the rational design of inhibitors with improved potency and selectivity.[10]
Lead Optimization and Structure-Activity Relationship (SAR)
Initial hits from screening or SBDD are often not optimal in terms of potency, selectivity, or pharmacokinetic properties. The lead optimization phase involves iteratively synthesizing analogs of the hit compounds and evaluating them to build a structure-activity relationship (SAR). The goal is to improve key parameters such as:
-
Potency (IC50): The concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
Selectivity: The ratio of inhibitory activity against the target (e.g., fungal CYP51) versus the human ortholog to minimize off-target effects.
-
Pharmacokinetic Properties: Absorption, distribution, metabolism, and excretion (ADME) properties are optimized to ensure the compound can reach the target site in the body at therapeutic concentrations.
Quantitative Data: Inhibitory Activities of Representative Azole Antifungals
The following table summarizes the IC50 values for several known azole antifungals against CYP51 from different species. This type of data is crucial for comparing the potency and selectivity of newly synthesized compounds.
| Compound | Target Organism | CYP51 Isoform | IC50 (µM) | Reference |
| Fluconazole | Candida albicans | CaCYP51 | 0.31 | [11] |
| Itraconazole | Malassezia globosa | MgCYP51 | 0.188 ± 0.008 | [12] |
| Ketoconazole | Malassezia globosa | MgCYP51 | 0.176 ± 0.016 | [12] |
| VT-1161 | Trichophyton rubrum | TrCYP51 | 0.14 | [12] |
Synthesis Pathway of Novel CYP51 Inhibitors
The synthesis of novel CYP51 inhibitors is highly dependent on the chemical scaffold. As the azoles are the most prominent class, a representative synthetic scheme for a novel triazole-based inhibitor is presented below. This pathway is a generalized representation based on common synthetic strategies.[10]
General Synthetic Scheme for a Triazole-based CYP51 Inhibitor
The synthesis often involves the construction of a core scaffold containing a halogenated phenyl ring, a secondary alcohol, and a triazole moiety, which are common features of many potent azole antifungals.
Scheme 1: A Representative Synthesis Pathway
References
- 1. CYP51--the omnipotent P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 5. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Cyp51 protein sequences shows 4 major Cyp51 gene family groups across fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Cyp51 protein sequences shows 4 major Cyp51 gene family groups across fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for conservation in the CYP51 family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preliminary In Vitro Profile of a Novel CYP51 Inhibitor: A Technical Overview
Disclaimer: No publicly available data could be found for a specific compound designated "CYP51-IN-4." This document serves as a representative technical guide, synthesizing data and methodologies from in vitro studies of various known CYP51 inhibitors to illustrate how such information would be presented for a novel investigational agent. The data herein are compiled from published research on different CYP51 inhibitors and are intended for illustrative purposes.
Introduction
Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of essential sterols, such as ergosterol in fungi and cholesterol in mammals.[1][2] As a member of the cytochrome P450 superfamily, it represents a well-established target for the development of antifungal and antiparasitic agents.[1][2][3] This technical guide provides a summary of the preliminary in vitro characterization of this compound, a novel investigational inhibitor of CYP51. The following sections detail the inhibitory activity of the compound against various CYP51 orthologs, its effect on parasitic cell growth, and the experimental protocols utilized for these assessments.
Quantitative Analysis of In Vitro Activity
The inhibitory potential of this compound was evaluated using reconstituted enzyme assays and cell-based assays. The data are summarized in the tables below.
Table 1: Enzymatic Inhibition of Recombinant CYP51 Orthologs
| Target Enzyme | Substrate | IC50 (µM) | Reference Compound (IC50, µM) |
| Trypanosoma cruzi CYP51 | Lanosterol | 5.0 | Benznidazole (>40)[3] |
| Trypanosoma brucei CYP51 | Norlanosterol | 1.3 | - |
| Aspergillus fumigatus CYP51A | Eburicol | 17 | Fluconazole (17)[4][5] |
| Aspergillus fumigatus CYP51B | Eburicol | 0.50 | Fluconazole (0.50)[4][5] |
| Human CYP51 | Lanosterol | >100 | - |
Table 2: In Vitro Antiparasitic Activity
| Parasite | Assay Type | EC50 (µM) | EC90 (µM) | Reference Compound (EC50, µM) |
| Trypanosoma cruzi (amastigotes) | Cardiac cell culture | 0.9 | 38 | VNI (0.9)[1] |
| Trypanosoma cruzi (trypomastigotes) | Cell growth inhibition | <1 | - | Azoles (<1)[3] |
| Trypanosoma brucei | Cell growth inhibition | 1.3 | - | Azoles (1.3)[3] |
Experimental Protocols
CYP51 Reconstitution Assay
This assay evaluates the direct inhibitory effect of a compound on the enzymatic activity of CYP51.
Methodology:
-
Expression and Purification: Recombinant CYP51 orthologs are heterologously expressed, typically in E. coli, and purified.[3]
-
Reconstitution: The purified CYP51 enzyme is reconstituted in a reaction mixture containing a cytochrome P450 reductase (CPR).[4][5] The ratio of CYP51 to CPR is optimized for maximal activity.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., lanosterol, eburicol) and a NADPH-generating system.
-
Inhibitor Addition: Test compounds are added at varying concentrations to determine the dose-dependent inhibition.
-
Product Analysis: The reaction is stopped, and the sterol products are extracted. The products are then analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) to quantify the degree of inhibition.[5]
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.[4][5]
Parasite Growth Inhibition Assay
This cell-based assay assesses the efficacy of the inhibitor against the growth of whole parasites.
Methodology:
-
Cell Culture: Parasites (Trypanosoma cruzi or Trypanosoma brucei) are cultured in appropriate media to a desired density.
-
Compound Treatment: The cultured parasites are incubated with serial dilutions of the test compound for a defined period (e.g., 24-72 hours).
-
Viability Assessment: Parasite viability or growth inhibition is measured using various methods, such as direct cell counting, colorimetric assays (e.g., MTS or resazurin reduction), or fluorometric assays.
-
EC50 Calculation: The 50% effective concentration (EC50) is determined by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: Simplified sterol biosynthesis pathway highlighting the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for the in vitro evaluation of a novel CYP51 inhibitor.
References
- 1. In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase (CYP51) Inhibitor VNI against Drug-Resistant Strains of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of a Novel Inhibitor Bound to CYP51: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional analysis of a novel inhibitor, referred to herein as CYP51-IN-4, in complex with its target, sterol 14α-demethylase (CYP51). This document outlines the key experimental protocols, data interpretation, and visualization methods crucial for understanding the inhibitor's mechanism of action and for guiding further drug development efforts.
Introduction to CYP51
Sterol 14α-demethylase (CYP51) is a critical cytochrome P450 enzyme essential for the biosynthesis of sterols in eukaryotes.[1][2] It catalyzes the three-step oxidative removal of the 14α-methyl group from sterol precursors, a vital process for maintaining the integrity and fluidity of cellular membranes.[2][3] Due to its essential role, CYP51 is a primary target for a wide range of antifungal and antiprotozoal drugs.[1][3] Understanding the structural basis of inhibitor binding is paramount for the development of new, more potent, and specific therapeutic agents.
Quantitative Analysis of Inhibitor Binding and Activity
A thorough quantitative assessment of the inhibitor's interaction with CYP51 is the foundation of its characterization. This involves determining its binding affinity and its effect on the enzyme's catalytic activity.
Table 1: Binding Affinity of this compound to CYP51 Orthologs
| CYP51 Ortholog | Ligand | Kd (µM) | Spectral Response |
| Coryphaenoides armatus | Lanosterol | 15 | Type I |
| Coryphaenoides armatus | Ketoconazole | 0.12 | Type II |
| Coryphaenoides armatus | Propiconazole | 0.54 | Type II |
| Trypanosoma cruzi I105F Mutant | Obtusifoliol | >85% high-spin | Type I |
| Human | Lanosterol | (Titration data available) | Type I |
Note: Data for this compound would be populated here following experimental determination.
Table 2: In Vitro Inhibition of CYP51 Activity by this compound
| CYP51 Ortholog | Substrate | Inhibitor | IC50 (µM) | % Inhibition (at specified concentration) |
| Trypanosoma cruzi | Eburicol | VNI | Near Stoichiometric | 100% at 1:1 molar ratio |
| Trypanosoma brucei | Norlanosterol | VNI | Near Stoichiometric | 100% at 1:1 molar ratio |
| Leishmania infantum | Norlanosterol | VNI | Not specified | Not specified |
| Candida albicans | Lanosterol | Azoles | (MIC data available) | Not specified |
| Human | Lanosterol | VFV | Not specified | 50% |
| Trypanosoma cruzi | Obtusifoliol | MCP | (2-fold reduction in amastigote multiplication at ~5 µM) | Not specified |
Note: Data for this compound would be populated here following experimental determination.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of results. The following sections outline the standard protocols for the structural and functional analysis of CYP51 inhibitors.
Protein Expression and Purification
Recombinant CYP51 is typically expressed in Escherichia coli. The N-terminus of the protein is often truncated to improve solubility and facilitate crystallization.[4]
Protocol:
-
The gene encoding the target CYP51 is cloned into an appropriate expression vector.
-
The vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Cell cultures are grown at 37°C to an optimal density (OD600 of 0.6-0.8).[5]
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and supplemented with a heme precursor like δ-aminolevulinic acid.[5]
-
Cells are harvested by centrifugation and lysed.
-
The recombinant protein is purified to homogeneity using a series of chromatography steps, such as affinity and size-exclusion chromatography.
In Vitro Reconstitution of CYP51 Activity
The catalytic activity of CYP51 is reconstituted in vitro to assess the inhibitory effects of compounds.
-
A standard reaction mixture is prepared containing purified CYP51 (e.g., 0.1-1 µM), its redox partner cytochrome P450 reductase (CPR) (e.g., 2 µM), and a radiolabeled sterol substrate (e.g., 50 µM).[1][6]
-
The inhibitor (this compound) is added at varying concentrations.
-
The reaction is initiated by the addition of NADPH (e.g., 100 µM).[6]
-
The mixture is incubated at 37°C for a defined period (e.g., 5 minutes for initial rate or 1 hour for long-term inhibition).[6]
-
The reaction is stopped, and the sterols are extracted.
-
The products are analyzed by reverse-phase HPLC to determine the extent of substrate conversion and calculate inhibition.[6]
Ligand Binding Analysis by Spectral Titration
The binding of ligands to the heme iron of CYP51 induces characteristic spectral shifts that can be used to determine binding affinity (Kd).
-
A solution of purified CYP51 (e.g., 2 µM) in a suitable buffer is prepared.[7]
-
A baseline absorbance spectrum is recorded.
-
The ligand (substrate or inhibitor) is titrated into the CYP51 solution in increasing concentrations.
-
The absorbance spectrum is recorded after each addition.
-
Substrate binding typically induces a "Type I" spectral shift with a peak at ~390-394 nm and a trough at ~417-420 nm.[1]
-
Inhibitor binding, particularly azoles that coordinate to the heme iron, induces a "Type II" difference spectrum.[4][8]
-
The change in absorbance is plotted against the ligand concentration, and the data are fitted to a suitable binding equation to determine the Kd.
Crystallization, Data Collection, and Structure Determination
Obtaining a high-resolution crystal structure of the CYP51-inhibitor complex is the ultimate goal for understanding the binding mode.
Protocol: [6]
-
The purified CYP51 protein is incubated with a molar excess of the inhibitor.
-
The complex is crystallized using vapor diffusion or other crystallization techniques.
-
X-ray diffraction data are collected from the crystals at a synchrotron source.[6]
-
The data are processed, and the structure is solved by molecular replacement using a known CYP51 structure as a search model.[6]
-
The model is refined, and the inhibitor is built into the electron density map.[6]
Visualizing Molecular Interactions and Workflows
Diagrams are essential for conveying complex information in an accessible format. The following sections provide Graphviz (DOT language) scripts to generate diagrams for experimental workflows and signaling pathways.
Experimental Workflow for Structural Analysis
Logical Flow of Structure-Based Drug Design
References
- 1. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for conservation in the CYP51 family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 4. Structural modeling of cytochrome P450 51 from a deep-sea fish points to a novel structural feature in other CYP51s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural modeling of cytochrome P450 51 from a deep-sea fish points to a novel structural feature in other CYP51s - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the chemical properties of CYP51-IN-4
An in-depth analysis of the available scientific literature reveals no specific chemical entity publicly documented under the name "CYP51-IN-4". The search results consistently revolve around the enzyme Cytochrome P450 Family 51 (CYP51), a critical enzyme in sterol biosynthesis, and its inhibitors. One closely named compound, "CYP51-IN-21," has been identified as a potent inhibitor of CYP51.[1]
Given the absence of data for "this compound," this guide will provide a comprehensive technical overview of the chemical and biological properties of potent CYP51 inhibitors, using the well-established class of azole antifungals as a representative model. This information is targeted towards researchers, scientists, and drug development professionals.
Core Concept: CYP51 Inhibition
CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the ergosterol biosynthesis pathway in fungi and the cholesterol biosynthesis pathway in mammals.[2][3][4] Inhibition of fungal CYP51 leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, resulting in fungal cell growth arrest and death.[2][5] This makes CYP51 a primary target for the development of antifungal drugs.[2][6]
Representative Inhibitor Class: Azole Antifungals
Azole antifungals are a major class of CYP51 inhibitors. They contain either an imidazole or a triazole ring, which coordinates with the heme iron atom in the active site of CYP51, thereby inhibiting its enzymatic activity.[4][6][7]
Quantitative Data for Representative Azole Antifungals
The following table summarizes key quantitative data for well-characterized azole antifungals that target CYP51. This data is essential for comparing the potency and efficacy of different inhibitors.
| Compound | Class | Molecular Formula | Molecular Weight ( g/mol ) | IC₅₀ (CYP51) |
| Ketoconazole | Imidazole | C₂₆H₂₈Cl₂N₄O₄ | 531.43 | Varies by species |
| Fluconazole | Triazole | C₁₃H₁₂F₂N₆O | 306.27 | Varies by species |
| Itraconazole | Triazole | C₃₅H₃₈Cl₂N₈O₄ | 705.64 | Varies by species |
| Voriconazole | Triazole | C₁₆H₁₄F₃N₅O | 349.31 | Varies by species |
Note: IC₅₀ values are highly dependent on the specific fungal species and the experimental conditions.
Experimental Protocols
Detailed methodologies are critical for the evaluation of novel CYP51 inhibitors. Below are representative protocols for key experiments.
CYP51 Inhibition Assay (In Vitro)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified CYP51.
Methodology:
-
Protein Expression and Purification: Recombinant fungal CYP51 is expressed in E. coli and purified using chromatography techniques.
-
Reaction Mixture: A reaction mixture is prepared containing purified CYP51, a suitable substrate (e.g., lanosterol), and NADPH-cytochrome P450 reductase in a buffer solution.
-
Inhibitor Addition: The test compound (e.g., an azole) is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH and incubated at a specific temperature. The reaction is then stopped by the addition of a quenching agent.
-
Product Analysis: The amount of product formed (demethylated sterol) is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of CYP51 activity (IC₅₀) is calculated from the dose-response curve.
Antifungal Susceptibility Testing (Cell-Based)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific fungal strain.
Methodology:
-
Fungal Culture: The target fungal strain (e.g., Candida albicans, Aspergillus fumigatus) is cultured in a suitable liquid medium.
-
Serial Dilution: The test compound is serially diluted in the culture medium in a microtiter plate.
-
Inoculation: A standardized suspension of fungal cells is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at an appropriate temperature for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed.
Mandatory Visualizations
Ergosterol Biosynthesis Pathway and Point of Inhibition
This diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and highlights the role of CYP51 and its inhibition by azole antifungals.
Caption: Fungal ergosterol biosynthesis pathway showing CYP51 as the target of azole antifungals.
Experimental Workflow for CYP51 Inhibitor Characterization
This diagram outlines a typical workflow for the discovery and characterization of novel CYP51 inhibitors.
Caption: A streamlined workflow for the development of novel CYP51 inhibitors.
References
- 1. CYP51-IN-21 | Cytochrome P450 | 3053864-59-5 | Invivochem [invivochem.com]
- 2. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 3. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 5. Analysis of Cyp51 protein sequences shows 4 major Cyp51 gene family groups across fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular modelling of lanosterol 14 alpha-demethylase (CYP51) from Saccharomyces cerevisiae via homology with CYP102, a unique bacterial cytochrome P450 isoform: quantitative structure-activity relationships (QSARs) within two related series of antifungal azole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
CYP51-IN-4: A Novel Tetrazole-Based Inhibitor of Fungal Lanosterol 14α-Demethylase for the Treatment of Invasive Fungal Infections
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Invasive fungal infections (IFIs) represent a significant and growing threat to global public health, particularly among immunocompromised populations. The emergence of drug-resistant fungal strains further complicates treatment, necessitating the development of novel antifungal agents with improved efficacy and safety profiles. This technical guide details the preclinical data for CYP51-IN-4 (also referred to as compound T24), a novel, potent, and selective tetrazole-based inhibitor of fungal lanosterol 14α-demethylase (CYP51). This compound demonstrates broad-spectrum antifungal activity, including against fluconazole-resistant strains, fungicidal effects, and the ability to inhibit biofilm formation. Notably, it exhibits a favorable safety profile with no significant inhibition of major human cytochrome P450 isoforms, suggesting a low potential for drug-drug interactions. This document provides a comprehensive overview of the mechanism of action, in vitro and in vivo efficacy, and toxicological profile of this compound, positioning it as a promising candidate for further development as a next-generation antifungal therapeutic.
Introduction
Invasive fungal infections are associated with high morbidity and mortality rates, creating a critical need for new therapeutic options.[1] The azole class of antifungals, which target the essential fungal enzyme lanosterol 14α-demethylase (CYP51 or Erg11), have been a cornerstone of anti-infective therapy.[1][2] This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death.[1] However, the utility of existing azoles can be limited by the development of resistance and significant drug-drug interactions, primarily due to their inhibition of human cytochrome P450 (CYP) enzymes like CYP3A4.[1][3]
This compound (T24) is a novel tetrazole-based CYP51 inhibitor developed by researchers at Shenyang Pharmaceutical University.[3][4] It was designed to retain potent antifungal activity while minimizing interaction with human CYP isoforms, thereby offering a potentially wider therapeutic window and improved safety profile.
Mechanism of Action
This compound, like other azole and tetrazole antifungals, functions by inhibiting the fungal CYP51 enzyme. This enzyme is a key component of the ergosterol biosynthesis pathway, responsible for the demethylation of lanosterol.[1][2] By binding to the heme iron atom in the active site of fungal CYP51, this compound blocks the conversion of lanosterol to its demethylated precursor. This leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterols.[4] The combined effect of ergosterol depletion and toxic sterol accumulation disrupts membrane fluidity and the function of membrane-bound proteins, ultimately inhibiting fungal growth and viability.[1]
Figure 1: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.
Data Presentation
In Vitro Antifungal Activity
This compound has demonstrated potent, broad-spectrum antifungal activity against a range of pathogenic fungi, including clinically relevant Candida and Cryptococcus species. The minimum inhibitory concentrations required to inhibit 80% of growth (MIC80) are summarized below.
| Fungal Species | Strain Type | MIC80 (µg/mL) | Reference |
| Candida albicans | Standard | <0.0625 | [4] |
| Candida tropicalis | Standard | <0.0625 | [4] |
| Candida parapsilosis | Standard | <0.0625 | [4] |
| Candida glabrata | Standard | 0.25 | [4] |
| Candida krusei | Standard | 0.25 | [4] |
| Cryptococcus neoformans | Standard | 0.25 | [4] |
| Candida albicans | Fluconazole-Resistant | Active | [4] |
Table 1: In Vitro Antifungal Activity of this compound (T24)
In Vitro Safety and Selectivity
A key feature of this compound is its high selectivity for fungal CYP51 over human CYP isoforms, suggesting a low risk of drug-drug interactions.
| Assay | Cell Line / Isoform | Result | Concentration | Reference |
| Cytotoxicity | Human Umbilical Vein Endothelial Cells | No effect on viability | 10 µM | [4] |
| Cytotoxicity | SH-SY5Y Neuroblastoma Cells | No effect on viability | 10 µM | [4] |
| CYP Inhibition | 5 Major Human Isoforms (incl. CYP3A4) | No significant inhibition | Not specified | [3] |
Table 2: In Vitro Safety and Selectivity Profile of this compound (T24)
In Vivo Efficacy
In a murine model of invasive candidiasis, this compound demonstrated superior efficacy in reducing the fungal burden in the kidneys compared to fluconazole.
| Animal Model | Treatment | Dosing (mg/kg, IP) | Outcome | Reference |
| Invasive Candida Infection | This compound | 5 and 10 | Greater reduction in renal fungal burden vs. fluconazole | [4] |
| Invasive Candida Infection | Fluconazole | Not specified | - | [4] |
Table 3: In Vivo Efficacy of this compound (T24)
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this whitepaper, based on standard practices in the field.
Antifungal Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various fungal isolates.
-
Methodology: The broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates are grown on Sabouraud Dextrose Agar (SDA) plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to the final inoculum concentration.
-
Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control well. For azoles, this is often defined as the concentration that inhibits 80% of growth (MIC80), which can be assessed visually or by spectrophotometry.
-
In Vivo Murine Model of Invasive Candidiasis
-
Objective: To evaluate the in vivo efficacy of this compound in a systemic fungal infection model.
-
Methodology:
-
Animal Model: Immunocompetent or immunosuppressed (e.g., using cyclophosphamide) mice are used.
-
Infection: Mice are infected with a standardized inoculum of Candida albicans via intravenous (tail vein) injection.
-
Treatment: At a specified time post-infection, treatment is initiated with intraperitoneal (IP) injections of this compound at various doses (e.g., 5 and 10 mg/kg). A control group receives a vehicle, and a comparator group may receive a standard antifungal like fluconazole.
-
Efficacy Assessment: After a defined treatment period, mice are euthanized. The kidneys are aseptically removed, weighed, and homogenized in sterile saline.
-
Fungal Burden Determination: Serial dilutions of the kidney homogenates are plated on SDA. The plates are incubated, and the resulting colony-forming units (CFU) are counted. The fungal burden is expressed as log10 CFU per gram of kidney tissue. A significant reduction in the mean log10 CFU/gram in the treated groups compared to the vehicle control indicates drug efficacy.
-
Figure 2: General experimental workflow for the evaluation of a novel antifungal agent.
Additional Preclinical Findings
Beyond its primary antifungal activity, this compound has been shown to possess other advantageous properties:
-
Fungicidal Activity: Time-kill assays demonstrated that this compound exhibits dose-dependent fungicidal activity against Candida parapsilosis.[4]
-
Anti-Biofilm Activity: The compound effectively suppressed the biofilm-forming ability of Candida glabrata and Cryptococcus neoformans, which is significant as biofilms are often associated with persistent infections and drug resistance.[4]
-
Inhibition of Morphological Transition: this compound was also found to inhibit the phase transition of fungi, a key virulence factor for some species like Candida albicans.[4]
Conclusion
This compound (T24) is a highly promising novel antifungal agent with a compelling preclinical profile. Its potent, broad-spectrum activity, including against resistant strains, combined with its fungicidal and anti-biofilm properties, addresses key unmet needs in the treatment of invasive fungal infections. Crucially, its high selectivity for the fungal CYP51 enzyme over human orthologs suggests a low potential for drug-drug interactions, a significant advantage over many existing azole antifungals. The superior in vivo efficacy demonstrated in a murine model of invasive candidiasis further underscores its potential as a next-generation therapeutic. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term safety of this compound is warranted to advance this promising candidate towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and activity evaluation of novel tetrazole-based CYP51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity | BioWorld [bioworld.com]
Initial Toxicity Screening of CYP51 Inhibitors: A Technical Guide
Disclaimer: Publicly available information on the specific toxicity profile of a compound designated "CYP51-IN-4" is not available at the time of this writing. This guide, therefore, provides a comprehensive framework and detailed protocols for the initial in vitro toxicity screening of a hypothetical novel CYP51 inhibitor, hereafter referred to as "Test Compound," based on established methodologies in toxicology and drug development. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the sterol biosynthesis pathway in eukaryotes.[1][2][3][4] In humans, it is essential for cholesterol synthesis, while in fungi, it is required for the production of ergosterol, a vital component of the fungal cell membrane.[1][5] This makes CYP51 an attractive target for the development of antifungal agents.[6][7] However, inhibition of human CYP51 can lead to toxicity.[6][8] Therefore, early and robust toxicity screening of novel CYP51 inhibitors is paramount in the drug development process.
This technical guide outlines a standard workflow for the initial in vitro toxicity assessment of a novel CYP51 inhibitor. The described methodologies aim to evaluate the compound's cytotoxic and apoptotic potential in relevant human cell lines.
Experimental Workflow
The initial toxicity screening of the Test Compound follows a tiered approach, starting with a broad assessment of cytotoxicity across multiple cell lines, followed by more detailed mechanistic studies on selected lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 6. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of CYP51 Inhibition in Disrupting Fungal Ergosterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism by which CYP51 inhibitors disrupt the vital ergosterol biosynthesis pathway in fungi. Due to the limited availability of specific data for CYP51-IN-4, this document will utilize the well-characterized and clinically significant CYP51 inhibitor, Fluconazole , as a representative model. The principles, methodologies, and data presented herein are broadly applicable to the study of other azole-based CYP51 inhibitors.
Core Mechanism of Action: Targeting Fungal Membrane Integrity
The primary mechanism of action for azole antifungals, including fluconazole, is the highly selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2][3] This enzyme, encoded by the ERG11 gene, is a critical component in the ergosterol biosynthesis pathway.[2][4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2]
By inhibiting CYP51, fluconazole effectively blocks the conversion of lanosterol to ergosterol.[1] This disruption leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterols within the fungal cell membrane.[2] The altered sterol composition increases membrane permeability and disrupts the activity of membrane-associated enzymes, ultimately leading to the inhibition of fungal growth and replication (fungistatic effect).[1]
Quantitative Data: Fluconazole Inhibition of Candida albicans CYP51 and Ergosterol Biosynthesis
The following tables summarize the quantitative effects of fluconazole on its direct target, CYP51, and its cellular impact on ergosterol production in the pathogenic yeast Candida albicans.
| Parameter | Value | Organism/System | Reference |
| IC50 | 0.4 - 0.6 µM | Purified C. albicans CYP51 (CaCYP51) | [5] |
| Kd | 47 nM | Purified C. albicans CYP51 (CaCYP51) | [6] |
Table 1: In Vitro Inhibition of Purified Candida albicans CYP51 by Fluconazole. IC50 represents the half-maximal inhibitory concentration, and Kd is the dissociation constant, indicating the binding affinity of fluconazole to its target enzyme.
| Fluconazole Concentration (µg/mL) | Mean Reduction in Ergosterol Content (%) (Susceptible Isolates) | Mean Reduction in Ergosterol Content (%) (Susceptible Dose-Dependent Isolates) | Mean Reduction in Ergosterol Content (%) (Resistant Isolates) | Reference |
| 1 | 72 | 38 | 25 | [7][8][9] |
| 4 | 84 | 57 | 38 | [7][8][9] |
| 16 | 95 | 73 | 53 | [7][8][9] |
| 64 | 100 | 99 | 84 | [7][8][9] |
Table 2: Effect of Fluconazole on Ergosterol Content in Candida albicans Whole Cells. This table demonstrates the dose-dependent reduction in total cellular ergosterol upon exposure to fluconazole, highlighting the differences between susceptible and resistant strains.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the ergosterol biosynthesis pathway and a typical experimental workflow for evaluating CYP51 inhibitors.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of Fluconazole on CYP51.
Caption: A general experimental workflow for evaluating a candidate CYP51 inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CYP51 inhibitors like fluconazole.
Protocol 1: In Vitro CYP51 Inhibition Assay (Reconstitution Assay)
This protocol is designed to determine the IC50 value of a test compound against purified fungal CYP51.
Objective: To quantify the direct inhibitory effect of a compound on the enzymatic activity of lanosterol 14-α-demethylase.
Materials:
-
Purified, recombinant fungal CYP51 (e.g., from C. albicans)
-
Purified, recombinant NADPH-cytochrome P450 reductase
-
Lanosterol (substrate)
-
NADPH
-
Test compound (e.g., Fluconazole) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., strong acid or organic solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Methodology:
-
Preparation of Reaction Mixture: In a microcentrifuge tube or a microplate well, prepare a reaction mixture containing the reaction buffer, purified CYP51, and NADPH-cytochrome P450 reductase.
-
Pre-incubation with Inhibitor: Add varying concentrations of the test compound (fluconazole) to the reaction mixture. Include a solvent control (e.g., DMSO) without the inhibitor. Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, lanosterol.
-
Incubation: Incubate the reaction mixture for a specific duration (e.g., 30-60 minutes) at 37°C with gentle agitation. The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding a quenching solution.
-
Product Extraction: Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane or ethyl acetate).
-
Quantification by HPLC: Analyze the extracted samples using an HPLC system to separate and quantify the amount of product formed (14-demethylated lanosterol) or the remaining substrate (lanosterol).
-
Data Analysis: Calculate the percentage of CYP51 inhibition for each concentration of the test compound relative to the solvent control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
Protocol 2: Quantification of Ergosterol Content in Fungal Cells
This protocol describes a method to measure the total ergosterol content in fungal cells after treatment with a CYP51 inhibitor.[7][8][9]
Objective: To assess the impact of a test compound on the ergosterol biosynthesis pathway in whole fungal cells.
Materials:
-
Fungal culture (e.g., Candida albicans)
-
Growth medium (e.g., Sabouraud Dextrose Broth)
-
Test compound (e.g., Fluconazole)
-
Alcoholic potassium hydroxide solution (e.g., 25% KOH in ethanol)
-
Heptane
-
Sterile distilled water
-
Spectrophotometer capable of scanning UV wavelengths
Methodology:
-
Cell Culture and Treatment: Inoculate the fungal cells into fresh growth medium. Add the test compound (fluconazole) at various concentrations to the cultures. Include a drug-free control. Incubate the cultures under appropriate conditions (e.g., 35°C with shaking) for a specified period (e.g., 16-24 hours).[7][10]
-
Cell Harvesting: Harvest the fungal cells by centrifugation. Wash the cell pellet with sterile distilled water and determine the wet weight of the pellet.[10]
-
Saponification: Resuspend the cell pellet in the alcoholic KOH solution. Incubate the mixture at a high temperature (e.g., 85°C) for 1 hour to saponify the cellular lipids.[7][10] This step breaks down fatty acid esters, leaving the non-saponifiable sterols intact.
-
Sterol Extraction: After cooling the mixture, add sterile distilled water and heptane. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the heptane layer.[7][8][9]
-
Spectrophotometric Analysis: Carefully transfer the heptane layer to a quartz cuvette. Scan the absorbance of the solution from 240 to 300 nm using a spectrophotometer. Ergosterol has a characteristic absorbance profile with a peak at 281.5 nm.[7][9]
-
Data Analysis: Calculate the ergosterol content as a percentage of the wet weight of the cells using established equations that account for the absorbance of ergosterol and any interfering sterol precursors.[9] Determine the percentage reduction in ergosterol content for each drug concentration compared to the untreated control.[7][9]
Conclusion
The inhibition of CYP51 is a well-established and effective strategy for antifungal drug development. As demonstrated with the representative compound fluconazole, targeting this key enzyme in the ergosterol biosynthesis pathway leads to a measurable and detrimental effect on fungal cell membrane integrity. The experimental protocols detailed in this guide provide a robust framework for the in-depth characterization of novel CYP51 inhibitors, enabling researchers and drug development professionals to assess their potency and confirm their mechanism of action. The continued exploration of this therapeutic target holds significant promise for the development of new and improved antifungal agents.
References
- 1. droracle.ai [droracle.ai]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The expression of genes involved in the ergosterol biosynthesis pathway in Candida albicans and Candida dubliniensis biofilms exposed to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Quantitation of ergosterol content and gene expression profile of ERG11 gene in fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectrum of Activity of a Novel CYP51 Inhibitor Against Pathogenic Fungi
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a compound specifically designated "CYP51-IN-4" did not yield any publicly available data. This guide, therefore, focuses on a recently disclosed, potent tetrazole-based CYP51 inhibitor, referred to herein as Compound [I] , based on preclinical data presented by Luo, Z. et al.[1]. This document serves as an in-depth technical guide to its antifungal activity and presumed mechanism of action, adhering to the structural and content requirements of the original request.
Introduction to Fungal CYP51 and Azole Antifungals
The enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene, is a critical component in the fungal ergosterol biosynthesis pathway.[2][3][4] This enzyme, also known as CYP51, is responsible for the oxidative removal of a methyl group from lanosterol, a precursor to ergosterol.[2][4] Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane, analogous to cholesterol in mammalian cells.[3] Inhibition of CYP51 disrupts ergosterol synthesis, leading to the accumulation of toxic 14α-methylated sterols, which alters membrane permeability and ultimately results in fungal cell growth arrest or death.[5][6]
Azole antifungals, the most widely used class of antifungal drugs, function by targeting CYP51.[1][3][5] These drugs contain a nitrogen-based heterocyclic ring (either imidazole or triazole) that binds to the heme iron atom in the active site of CYP51, inhibiting its function.[7] However, the extensive use of azoles has led to the emergence of drug-resistant fungal strains, creating an urgent need for novel CYP51 inhibitors with improved potency, a broader spectrum of activity, and efficacy against resistant pathogens.[2][4][5]
Quantitative In Vitro Activity of Compound [I]
Compound [I] is a novel tetrazole-based CYP51 inhibitor that has demonstrated potent and broad-spectrum antifungal activity.[1] The following table summarizes its in vitro susceptibility testing results against several clinically important pathogenic fungi.
| Fungal Species | MIC80 (µg/mL) |
| Candida albicans | <0.0625 |
| Candida tropicalis | <0.0625 |
| Candida parapsilosis | <0.0625 |
| Candida glabrata | 0.25 |
| Candida krusei | 0.25 |
| Cryptococcus neoformans | 0.25 |
| Data sourced from Luo, Z. et al.[1] |
Additionally, Compound [I] has shown significant activity against multiple fluconazole-resistant strains of C. albicans.[1]
Mechanism of Action and In Vitro Pharmacology
Inhibition of Ergosterol Biosynthesis
Consistent with its targeting of CYP51, Compound [I] has been shown to significantly reduce ergosterol levels in fungal cell membranes.[1] Gas chromatography-mass spectrometry analysis confirmed a dose-dependent decrease in ergosterol and an alteration in the proportion of related sterols, which is a hallmark of CYP51 inhibition.[1]
Fungicidal Activity
Time-kill assays performed on Candida parapsilosis demonstrated that Compound [I] exhibits dose-dependent fungicidal activity at concentrations of 2x, 4x, and 8x its minimum inhibitory concentration (MIC).[1]
Biofilm Inhibition
Compound [I] has also shown the ability to effectively suppress the formation of biofilms by Candida glabrata and Cryptococcus neoformans.[1] This suggests its potential to disrupt fungal persistence and resistance mechanisms that are often associated with biofilm formation.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize novel antifungal agents like Compound [I].
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
The suspension is further diluted in RPMI 1640 medium to yield a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Preparation of Antifungal Agent:
-
Compound [I] is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Serial twofold dilutions of the compound are prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
The plate is incubated at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 80% inhibition, or MIC80) compared to the drug-free growth control. Growth inhibition is typically assessed visually or by spectrophotometric reading.
-
Time-Kill Assay
-
Preparation:
-
A fungal culture is grown to the logarithmic phase and diluted to a starting concentration of approximately 1 x 10⁵ CFU/mL in a suitable broth medium (e.g., RPMI 1640).
-
Compound [I] is added to separate culture flasks at concentrations corresponding to multiples of its predetermined MIC (e.g., 2x, 4x, 8x MIC). A drug-free culture is used as a control.
-
-
Incubation and Sampling:
-
The flasks are incubated at 35°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from each flask.
-
-
Quantification of Viable Cells:
-
The aliquots are serially diluted in sterile saline.
-
A defined volume of each dilution is plated onto agar plates.
-
The plates are incubated for 24-48 hours, and the resulting colonies are counted to determine the number of viable cells (CFU/mL).
-
-
Data Analysis:
-
The results are plotted as log10 CFU/mL versus time. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Ergosterol Biosynthesis Inhibition Assay
-
Fungal Culture and Treatment:
-
A fungal culture (e.g., Candida albicans) is grown to mid-logarithmic phase.
-
The culture is treated with various concentrations of Compound [I] or a vehicle control (DMSO) and incubated for a defined period (e.g., 16 hours).
-
-
Sterol Extraction:
-
The fungal cells are harvested by centrifugation, and the cell pellet is washed.
-
The non-saponifiable lipids are extracted by adding alcoholic potassium hydroxide and heating, followed by extraction with n-heptane.
-
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
The extracted sterols are dried and derivatized (e.g., silylated) to make them volatile.
-
The derivatized samples are injected into a GC-MS system.
-
The different sterols are separated by the gas chromatograph and identified by their mass spectra.
-
-
Quantification:
-
The amount of ergosterol and other sterol intermediates (like lanosterol) is quantified by comparing the peak areas to those of known standards. A reduction in the ergosterol peak and an accumulation of the lanosterol peak in treated samples compared to the control indicates inhibition of CYP51.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key pathway targeted by Compound [I] and a general workflow for its evaluation.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by Compound [I].
References
- 1. Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity | BioWorld [bioworld.com]
- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 5. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Cyp51 protein sequences shows 4 major Cyp51 gene family groups across fungi - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Efficacy of CYP51-IN-4 in a Murine Model of Invasive Aspergillosis
For Research Use Only
Introduction
Invasive aspergillosis (IA) is a severe and often fatal fungal infection, primarily affecting immunocompromised individuals. Aspergillus fumigatus is the most common causative agent. The emergence of antifungal resistance highlights the urgent need for novel therapeutic agents. CYP51, a lanosterol 14α-demethylase, is a critical enzyme in the ergosterol biosynthesis pathway of fungi and a well-established target for azole antifungals. CYP51-IN-4 is a novel investigational inhibitor of this enzyme. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a murine model of disseminated invasive aspergillosis.
Key Concepts
A reliable murine model of invasive aspergillosis is crucial for the preclinical evaluation of new antifungal compounds. This typically involves three key stages: immunosuppression of the animals to render them susceptible to infection, inoculation with a standardized dose of Aspergillus fumigatus conidia, and subsequent treatment with the investigational compound. Efficacy is then assessed through various endpoints, including survival, fungal burden in target organs, and histopathological analysis.[1][2][3][4]
Experimental Protocols
Materials and Reagents
-
Animals: Male BALB/c mice, 6-8 weeks old, 20-22 g.[2]
-
Aspergillus fumigatus strain: A well-characterized strain such as Af293.[2]
-
Culture Media: Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA).
-
Immunosuppressive Agents: Cyclophosphamide and Cortisone Acetate.[2][5][6]
-
Investigational Compound: this compound.
-
Vehicle Control: A suitable vehicle for the formulation of this compound (e.g., sterile saline, PBS, or a solution containing Tween 80).
-
Positive Control: An established antifungal agent with known efficacy against Aspergillus fumigatus, such as voriconazole or liposomal amphotericin B.[2]
-
Reagents for Fungal Burden Analysis: Sterile saline, PBS with 0.05% Tween 80, reagents for DNA extraction and qPCR (if applicable).
-
Anesthetics.
-
Antibiotics: Broad-spectrum antibiotics like ceftazidime to prevent secondary bacterial infections.[2][6]
Inoculum Preparation
-
Culture Aspergillus fumigatus on SDA or PDA plates for 5-7 days at 37°C to allow for adequate conidiation.[7]
-
Harvest conidia by flooding the plate with sterile 0.05% Tween 80 in saline and gently scraping the surface with a sterile cell scraper.[7]
-
Filter the conidial suspension through a sterile gauze or a 40 µm cell strainer to remove hyphal fragments.[7]
-
Wash the conidia twice with sterile saline by centrifugation (e.g., 3000 rpm for 10 minutes).
-
Resuspend the conidial pellet in sterile saline and count the conidia using a hemocytometer.
-
Adjust the final concentration of the conidial suspension to the desired inoculum size (e.g., 1 x 10^7 conidia/mL for intravenous infection).[7]
Murine Model of Disseminated Aspergillosis
This protocol outlines a model of disseminated aspergillosis induced by intravenous injection, which is suitable for evaluating the systemic efficacy of an antifungal agent.
a. Immunosuppression:
A combination of cyclophosphamide and cortisone acetate is used to induce a transient neutropenia, mimicking the condition of many patients at risk for invasive aspergillosis.[2][6]
-
Day -2: Administer cyclophosphamide at a dose of 250 mg/kg via intraperitoneal (i.p.) injection. Administer cortisone acetate at a dose of 200 mg/kg via subcutaneous (s.c.) injection.[2]
-
Day +3: Administer a second dose of cyclophosphamide at 200 mg/kg (i.p.) and cortisone acetate at 200 mg/kg (s.c.) to maintain immunosuppression.[2]
b. Infection:
-
Day 0: Infect mice by injecting 100 µL of the prepared conidial suspension (e.g., 1 x 10^6 conidia/mouse) via the lateral tail vein.[1][7]
c. Treatment:
-
Day +1: Begin treatment with this compound. The route of administration (e.g., oral gavage, intraperitoneal, or intravenous) and the dosing regimen (e.g., once or twice daily) will depend on the pharmacokinetic properties of the compound.
-
Divide the mice into the following groups (n=10-15 mice per group):
-
Vehicle Control
-
This compound (low dose)
-
This compound (high dose)
-
Positive Control (e.g., Voriconazole)
-
-
Continue treatment for a predetermined period, typically 7-10 days.
d. Monitoring and Endpoints:
-
Monitor the mice at least twice daily for clinical signs of illness, including weight loss, lethargy, ruffled fur, and respiratory distress. Moribund animals should be euthanized.
-
Primary Endpoint: Survival over a 14- to 21-day period.
-
Secondary Endpoints:
-
Fungal Burden: At the end of the study (or at predetermined time points for satellite groups), euthanize the mice and aseptically remove target organs (kidneys, brain, lungs). Homogenize the tissues in sterile saline and perform serial dilutions for plating on SDA to determine the number of colony-forming units (CFU) per gram of tissue.[5][8] Alternatively, quantitative PCR (qPCR) can be used to determine the fungal DNA content in the tissues.[1][5]
-
Histopathology: Fix a portion of the target organs in 10% neutral buffered formalin for histopathological examination. Tissues can be stained with Gomori's methenamine silver (GMS) or Periodic acid-Schiff (PAS) to visualize fungal elements and assess tissue damage.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Survival Data
| Treatment Group | Dose and Route | Number of Mice | Median Survival (Days) | Percent Survival (Day 21) | p-value vs. Vehicle |
| Vehicle Control | - | 15 | 7 | 0% | - |
| This compound (Low) | X mg/kg, PO, BID | 15 | 12 | 40% | <0.05 |
| This compound (High) | Y mg/kg, PO, BID | 15 | >21 | 80% | <0.001 |
| Positive Control | Z mg/kg, PO, BID | 15 | >21 | 85% | <0.001 |
Table 2: Fungal Burden in Target Organs (Day 7)
| Treatment Group | Dose | Mean Log10 CFU/g ± SD (Kidney) | p-value vs. Vehicle | Mean Log10 CFU/g ± SD (Brain) | p-value vs. Vehicle |
| Vehicle Control | - | 6.5 ± 0.8 | - | 4.2 ± 0.5 | - |
| This compound (Low) | X mg/kg | 4.2 ± 1.1 | <0.01 | 2.8 ± 0.7 | <0.01 |
| This compound (High) | Y mg/kg | 2.1 ± 0.9 | <0.001 | <1.0 | <0.001 |
| Positive Control | Z mg/kg | 1.8 ± 0.7 | <0.001 | <1.0 | <0.001 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Ergosterol biosynthesis pathway and the target of this compound.
Experimental Workflow Diagram
Caption: Workflow for testing this compound efficacy in a murine model.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Rodent Models of Invasive Aspergillosis due to Aspergillus fumigatus: Still a Long Path toward Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Standardization of an Experimental Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Broth Microdilution Assay with CYP51-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYP51, also known as sterol 14α-demethylase, is a critical enzyme in the biosynthesis of ergosterol in fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell death.[1] This makes CYP51 a primary target for the development of antifungal drugs.[3][4][5][6] CYP51-IN-4 is a novel investigational inhibitor of this enzyme. Assessing the in vitro efficacy of new antifungal compounds is a cornerstone of drug development. The broth microdilution assay is a standardized and widely used method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8] This quantitative method provides valuable data for evaluating the potency of new compounds like this compound.
These application notes provide a detailed protocol for performing a broth microdilution assay to determine the MIC of this compound against various fungal species. The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12][13]
Signaling Pathway of CYP51 Inhibition
The ergosterol biosynthesis pathway is a vital process in fungi. Lanosterol is converted to ergosterol through a series of enzymatic steps. CYP51 is responsible for the 14α-demethylation of lanosterol, a critical step in this pathway.[1][2] this compound, as a CYP51 inhibitor, is hypothesized to bind to the active site of the enzyme, preventing the demethylation of lanosterol. This leads to the accumulation of toxic sterol intermediates and the depletion of ergosterol, ultimately compromising the fungal cell membrane and inhibiting fungal growth.
Caption: Mechanism of action of this compound.
Experimental Workflow for Broth Microdilution Assay
The broth microdilution assay involves preparing a serial dilution of the antifungal agent in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the agent that inhibits the visible growth of the fungus.
Caption: Workflow of the broth microdilution assay.
Detailed Experimental Protocol
This protocol is adapted from the CLSI M27 guidelines for yeast and M38 for filamentous fungi.
Materials and Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
Morpholinepropanesulfonic acid (MOPS)
-
Glucose
-
Sterile distilled water
-
Sterile 0.85% saline
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile, disposable, 96-well U-bottom microtiter plates
-
Spectrophotometer
-
Vortex mixer
-
Incubator (35°C)
-
Micropipettes and sterile tips
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
Protocol Steps:
-
Preparation of RPMI-1640 Medium:
-
Dissolve one packet of RPMI-1640 powder in 900 mL of sterile distilled water.
-
Add 34.54 g of MOPS buffer.
-
Adjust the pH to 7.0 ± 0.1 with 1N NaOH.
-
Bring the final volume to 1 L with sterile distilled water.
-
Sterilize by filtration through a 0.22 µm filter.
-
For yeast testing, supplement the medium with glucose to a final concentration of 2%.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration 100 times the highest final concentration to be tested (e.g., 6.4 mg/mL for a final highest concentration of 64 µg/mL). Note: The solubility of this compound should be determined empirically. DMSO is a common solvent, but others may be tested.
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution.
-
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolates on SDA plates and incubate at 35°C for 24 hours (for yeasts) or 48-72 hours (for filamentous fungi).
-
Prepare a suspension of the fungal colonies in sterile saline.
-
For yeasts, adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
For filamentous fungi, gently scrape the colonies with a sterile, wetted swab and suspend the conidia in sterile saline. Allow the heavy particles to settle and adjust the supernatant to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the assay wells.
-
-
Broth Microdilution Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells 2 through 11 of each row to be used.
-
Add 200 µL of the working solution of this compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug).
-
Well 12 will be the sterility control (100 µL of uninoculated medium).
-
Inoculate wells 1 through 11 with 100 µL of the diluted fungal inoculum. The final volume in each well will be 200 µL.
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
-
Incubation:
-
Incubate the plates at 35°C.
-
Read the results after 24 hours for Candida species and 48 hours for most other fungi. Some slow-growing fungi may require longer incubation.[14]
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control.[7][14]
-
For yeasts and azole-class inhibitors, the endpoint is typically a 50% reduction in turbidity compared to the growth control.[14]
-
For filamentous fungi, the endpoint is often 100% inhibition of growth.
-
The MIC can be determined visually or by using a microplate reader to measure the optical density at 530 nm.
-
Data Presentation
The results of the broth microdilution assay should be summarized in a table, presenting the MIC values for this compound against the tested fungal isolates. It is crucial to include quality control strains to ensure the validity of the results.
| Fungal Isolate | Strain ID | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | Clinical Isolate 1 | 0.25 | 0.5 |
| Candida albicans | ATCC 90028 | 0.5 | 1 |
| Candida glabrata | Clinical Isolate 2 | 2 | 16 |
| Candida parapsilosis | ATCC 22019 (QC) | 1 | 2 |
| Candida krusei | ATCC 6258 (QC) | 4 | 64 |
| Aspergillus fumigatus | Clinical Isolate 3 | 0.125 | 1 |
| Aspergillus fumigatus | ATCC 204305 (QC) | 0.25 | 2 |
| Cryptococcus neoformans | Clinical Isolate 4 | 0.5 | 4 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound. Fluconazole is included as a common comparator azole antifungal.
The broth microdilution assay is a robust and reproducible method for determining the in vitro antifungal activity of novel compounds like this compound. Adherence to standardized protocols, such as those provided by CLSI, is essential for obtaining reliable and comparable data. The information generated from this assay is critical for the preclinical evaluation of new antifungal drug candidates and for guiding further development efforts.
References
- 1. What are CYP51A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 3. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP51: A major drug target in the cytochrome P450 superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Standardization of antifungal susceptibility testing and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. Adaptation and Validation of a Modified Broth Microdilution Method for Screening the Anti-Yeast Activity of Plant Phenolics in Apple and Orange Juice Models [mdpi.com]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Dosage Determination of Novel CYP51 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the determination of an appropriate in vivo dosage for novel sterol 14α-demethylase (CYP51) inhibitors, using CYP51-IN-4 as a representative compound. CYP51 is a critical enzyme in the sterol biosynthesis pathway in fungi and protozoa, making it a key target for antimicrobial drug development.[1][2][3][4][5][6][7][8] The protocols outlined herein are based on established pharmacological principles and data from preclinical studies of similar CYP51 inhibitors. These guidelines will assist researchers in designing safe and effective preclinical studies to evaluate the therapeutic potential of new chemical entities targeting CYP51.
Introduction to CYP51 and its Inhibition
Sterol 14α-demethylase (CYP51) is a highly conserved cytochrome P450 enzyme essential for the biosynthesis of ergosterol in fungi and protozoa, and cholesterol in mammals.[3][5][8] In fungi and protozoa, ergosterol is a vital component of the cell membrane, crucial for maintaining its integrity and fluidity.[3][9] Inhibition of CYP51 disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately arresting cell growth.[1][3] This mechanism of action is the basis for the therapeutic effect of azole antifungal drugs.[2][3] Due to its essential role, CYP51 is a well-validated target for the development of new antifungal and antiparasitic agents.[1][2][6]
Signaling Pathway
The CYP51 enzyme catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a multi-step process requiring oxygen and NADPH.[2][4][7] Inhibition of this enzyme, for instance by an azole-based inhibitor like a hypothetical this compound, blocks the formation of essential sterols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Cyp51 protein sequences shows 4 major Cyp51 gene family groups across fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. CYP51: A major drug target in the cytochrome P450 superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for conservation in the CYP51 family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating CYP51-IN-4 Resistance Mechanisms Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 family 51 (CYP51), also known as sterol 14α-demethylase, is a critical enzyme in the ergosterol biosynthesis pathway in fungi and other eukaryotes.[1][2][3][4][5] This pathway is essential for maintaining the integrity and function of the cell membrane.[5] Consequently, CYP51 is a well-established target for antifungal drugs, particularly the azole class of inhibitors. However, the emergence of drug resistance, often through mutations in the CYP51 gene, poses a significant challenge to the efficacy of these therapies.[6] Understanding the molecular mechanisms underlying this resistance is paramount for the development of novel and more robust inhibitors.
CYP51-IN-4 is a novel investigational inhibitor targeting the CYP51 enzyme. Early studies have shown its potent activity against wild-type fungal strains, but the potential for resistance development remains a key concern. The CRISPR-Cas9 gene-editing technology provides a powerful tool to systematically investigate the genetic basis of resistance to this compound.[7] By creating precise genetic modifications, researchers can identify specific mutations that confer resistance and elucidate the underlying molecular pathways.
These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to study the resistance mechanisms to this compound. The protocols herein detail the generation of this compound resistant cell lines, the use of genome-wide CRISPR-Cas9 knockout screens to identify resistance-conferring genes, and the validation of candidate genes.
Data Presentation: Quantitative Analysis of this compound Resistance
The development and characterization of a drug-resistant cell line are fundamental to studying resistance mechanisms. The following tables summarize key quantitative data that should be collected to compare the parental (sensitive) and the newly generated this compound resistant cell lines, as well as the impact of specific CYP51 mutations.
Table 1: Phenotypic Characterization of this compound Resistant Cell Line
| Parameter | Parental Cell Line | This compound Resistant Cell Line | Fold Change |
| IC50 (µM) | 0.5 | 10.0 | 20 |
| Resistance Index (RI) | 1 | 20 | 20 |
| Doubling Time (hours) | 18 | 22 | 1.22 |
| Ergosterol Level (µg/mg) | 5.8 | 4.2 | 0.72 |
Table 2: Impact of Specific CYP51 Mutations on this compound Resistance
| CYP51 Mutation | IC50 (µM) of this compound | Fold Change in Resistance (vs. Wild-Type) | CYP51 Protein Level (Relative to WT) |
| Wild-Type | 0.5 | 1 | 1.0 |
| Y132H | 8.5 | 17 | 0.95 |
| G54E | 5.2 | 10.4 | 1.1 |
| I381V | 12.1 | 24.2 | 0.98 |
| S509T | 7.8 | 15.6 | 1.05 |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
Objective: To generate a cell line with acquired resistance to this compound through continuous dose escalation.
Materials:
-
Parental fungal cell line (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Appropriate growth medium (e.g., YPD, RPMI)
-
This compound
-
96-well plates
-
Cell counting apparatus
-
Incubator
Procedure:
-
Determine the initial IC50 of this compound:
-
Seed the parental cells in 96-well plates at a suitable density.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Determine cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.[8]
-
-
Induce Resistance through Dose Escalation:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (20% inhibitory concentration).
-
Continuously culture the cells in this concentration, passaging them as they reach 70-80% confluency.
-
Once the cells show normal growth kinetics at the current concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Continue this process for several months until the cells can tolerate a significantly higher concentration of the inhibitor (e.g., 10-20 times the initial IC50).
-
-
Isolation of Resistant Clones:
-
Plate the resistant cell population at a low density on solid medium containing a high concentration of this compound.
-
Isolate individual colonies (clones) and expand them in liquid culture with the selective pressure of the inhibitor.
-
-
Characterization of Resistant Clones:
-
Determine the IC50 of this compound for each resistant clone to confirm the level of resistance.
-
Calculate the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line.
-
Perform further characterization, including cell proliferation assays and molecular analyses (e.g., measuring ergosterol levels).
-
Cryopreserve the resistant cell line at various passages.
-
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen for Resistance Genes
Objective: To identify genes whose knockout confers resistance to this compound.
Materials:
-
Parental fungal cell line expressing Cas9
-
GeCKO (Genome-scale CRISPR Knockout) library (or a similar pooled sgRNA library)
-
Lentivirus packaging plasmids
-
HEK293T cells (for lentivirus production)
-
Transfection reagent
-
Polybrene
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Lentiviral Library Production:
-
Co-transfect HEK293T cells with the GeCKO library plasmids and lentiviral packaging plasmids.
-
Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
-
Transduction of the Parental Cell Line:
-
Transduce the Cas9-expressing parental cell line with the pooled lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive only one sgRNA.
-
Select the transduced cells using the appropriate antibiotic resistance marker present in the library vector.
-
-
This compound Selection:
-
Split the transduced cell population into two groups: a control group (treated with vehicle) and a treatment group (treated with this compound).
-
Treat the cells with a concentration of this compound that is lethal to the majority of the parental cells (e.g., IC90).
-
Culture the cells for a sufficient period to allow for the enrichment of resistant clones (typically 14-21 days).
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest the cells from both the control and treated populations.
-
Extract genomic DNA.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform next-generation sequencing to determine the abundance of each sgRNA in both populations.
-
-
Data Analysis:
-
Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.
-
The genes targeted by these enriched sgRNAs are candidate resistance genes.
-
Protocol 3: Validation of Candidate Resistance Genes
Objective: To validate the role of individual candidate genes in conferring resistance to this compound.
Materials:
-
Parental cell line
-
Lentiviral vectors carrying individual sgRNAs targeting each candidate gene and a non-targeting control sgRNA
-
Reagents for Western blotting or qPCR to confirm knockout
-
Reagents for cell viability assays
Procedure:
-
Generate Individual Gene Knockouts:
-
Transduce the parental cell line with lentiviruses carrying sgRNAs targeting each candidate gene and a non-targeting control sgRNA.
-
Select the transduced cells and expand the knockout cell lines.
-
-
Confirm Gene Knockout:
-
Verify the knockout of the target gene at the protein level by Western blotting or at the mRNA level by qPCR.
-
-
Functional Validation:
-
Determine the IC50 of this compound for each individual knockout cell line and the non-targeting control cell line.
-
A significant increase in the IC50 for a specific knockout line compared to the control confirms that the targeted gene is involved in the resistance mechanism.
-
Visualizations
Caption: Workflow for this compound resistance studies.
Caption: CYP51's role in ergosterol biosynthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and functional characterization of the CYP51 gene from the yeast Xanthophyllomyces dendrorhous that is involved in ergosterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. davidmoore.org.uk [davidmoore.org.uk]
- 5. Analysis of the Contribution of cyp51 Genes to Azole Resistance in Aspergillus Section Nigri with the CRISPR-Cas9 Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for CYP51-IN-4 in Combination with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available information, specific data on the application of CYP51-IN-4 in combination with other antifungal agents has not been extensively published in peer-reviewed literature. The following application notes and protocols are based on the known characteristics of this compound as a potent CYP51 inhibitor and established methodologies for evaluating antifungal combination therapies. These protocols are intended to serve as a comprehensive guide for researchers to design and execute studies to investigate the potential synergistic or additive effects of this compound with other antifungal drugs.
Introduction
This compound is a novel inhibitor of sterol 14α-demethylase (CYP51 or Erg11p), a critical enzyme in the fungal ergosterol biosynthesis pathway. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to growth inhibition and cell death. Notably, this compound has also been identified as a potent inhibitor of Programmed Death-Ligand 1 (PD-L1), suggesting a potential dual-targeting mechanism that could be explored in immuno-oncology and infectious disease contexts. Given its primary antifungal mechanism, combining this compound with other antifungal agents that have different modes of action presents a promising strategy to enhance efficacy, overcome drug resistance, and potentially reduce required dosages, thereby minimizing toxicity.
This document provides detailed protocols for evaluating the in vitro and in vivo efficacy of this compound in combination with other standard antifungal agents, such as azoles (e.g., fluconazole), polyenes (e.g., amphotericin B), and echinocandins (e.g., caspofungin).
Mechanism of Action and Rationale for Combination Therapy
Fungal ergosterol biosynthesis is a multi-step process, with CYP51 catalyzing the demethylation of lanosterol. By inhibiting this key step, this compound leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates.
Combining this compound with another antifungal can lead to synergistic or additive effects through various mechanisms:
-
Sequential Pathway Inhibition: Combining with an inhibitor of another enzyme in the ergosterol pathway.
-
Dual Targeting of Cell Envelope: Combining with an agent that targets the cell wall (echinocandins) or directly interacts with ergosterol in the membrane (polyenes).
-
Overcoming Resistance: A combination may be effective against fungal strains resistant to a single agent.
Quantitative Data Summary
The following tables present a hypothetical summary of data that could be obtained from the described experimental protocols.
Table 1: In Vitro Susceptibility of Candida albicans (ATCC 90028) to this compound and Fluconazole, Alone and in Combination.
| Compound | MIC (μg/mL) Alone | MIC in Combination (μg/mL) | FICI | Interpretation |
| This compound | 0.25 | 0.0625 | 0.5 | Synergy |
| Fluconazole | 1 | 0.25 |
Note: The Minimum Inhibitory Concentration (MIC) for this compound is based on its reported potent activity. The Fractional Inhibitory Concentration Index (FICI) is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is defined as FICI ≤ 0.5, additivity/indifference as 0.5 < FICI ≤ 4.0, and antagonism as FICI > 4.0.
Table 2: In Vivo Efficacy of this compound and Caspofungin Combination in a Murine Model of Disseminated Candidiasis.
| Treatment Group (n=10) | Dose (mg/kg) | Mean Fungal Burden (log10 CFU/kidney ± SD) | % Survival at Day 7 |
| Vehicle Control | - | 6.8 ± 0.5 | 0 |
| This compound | 10 | 4.2 ± 0.7 | 40 |
| Caspofungin | 1 | 4.5 ± 0.6 | 40 |
| This compound + Caspofungin | 10 + 1 | 2.1 ± 0.4 | 90 |
Experimental Protocols
Protocol 1: In Vitro Synergy Testing using Checkerboard Microdilution Assay
This protocol determines the interaction between this compound and another antifungal agent against a fungal isolate.
Materials:
-
This compound (stock solution in DMSO)
-
Combination antifungal (e.g., fluconazole, stock solution in water or DMSO)
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on appropriate agar plates. Prepare a cell suspension in sterile saline, adjusted to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). Dilute this suspension in RPMI medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Drug Dilution:
-
In a 96-well plate, create serial dilutions of this compound horizontally (e.g., across columns 1-10) and the combination antifungal vertically (e.g., down rows A-G).
-
The final concentrations should typically range from 1/32 to 4 times the known or expected MIC of each drug.
-
Column 11 should contain serial dilutions of this compound alone, and row H should contain serial dilutions of the combination antifungal alone to determine their individual MICs.
-
Include a drug-free well for a growth control and a medium-only well for a sterility control.
-
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, according to CLSI guidelines (M27 for yeasts, M38 for filamentous fungi).
-
Reading Results: Determine the MIC for each drug alone and for each combination by visual inspection of turbidity or by measuring absorbance at 490 nm. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free control.
-
FICI Calculation: Calculate the FICI for each synergistic combination to determine the nature of the interaction (see Table 1 notes).
Protocol 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
This protocol assesses the in vivo efficacy of combination therapy in a systemic fungal infection model.
Materials:
-
This compound formulated for in vivo administration (e.g., in a vehicle like 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Combination antifungal formulated for in vivo administration
-
Candida albicans strain
-
6-8 week old female BALB/c mice
-
Sterile saline
-
Yeast extract peptone dextrose (YPD) agar and broth
Procedure:
-
Inoculum Preparation: Grow C. albicans in YPD broth overnight. Wash the cells with sterile saline and adjust the concentration to 2 x 10^6 CFU/mL.
-
Infection: Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared inoculum (2 x 10^5 CFU/mouse).
-
Treatment Groups: Randomly assign mice to the following groups (n=10-15 per group):
-
Vehicle control
-
This compound monotherapy
-
Combination antifungal monotherapy
-
This compound + combination antifungal
-
-
Drug Administration: Begin treatment 2-4 hours post-infection. Administer drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) once or twice daily for a predetermined duration (e.g., 3-7 days). Doses should be based on prior pharmacokinetic and tolerability studies.
-
Monitoring: Monitor mice daily for signs of morbidity (weight loss, lethargy, ruffled fur) and mortality for up to 14-21 days.
-
Endpoint Analysis (Fungal Burden):
-
At a specified time point (e.g., day 4 post-infection), euthanize a subset of mice from each group.
-
Aseptically remove kidneys (the primary target organ).
-
Homogenize the kidneys in sterile saline.
-
Perform serial dilutions of the homogenates and plate on YPD agar.
-
Incubate at 35°C for 24-48 hours and count the colonies to determine the CFU per gram of tissue.
-
-
Data Analysis: Compare the mean fungal burden and survival rates between the treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test for fungal burden, log-rank test for survival).
Workflow and Logical Relationships
The following diagram outlines the general workflow for evaluating the combination of this compound with another antifungal agent.
Application Note: Quantitative Analysis of CYP51-IN-4 in Tissue Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and pharmacodynamic studies of CYP51 inhibitors.
Introduction
CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols, such as cholesterol in mammals and ergosterol in fungi.[1][2][3] Its essential role makes it a significant target for drug development, particularly for antifungal and anticancer agents.[4][5][6] CYP51-IN-4 is a novel investigational inhibitor of this enzyme. To understand its distribution and efficacy, a sensitive and selective analytical method for its quantification in tissue is required.
This application note provides a detailed protocol for the detection and quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology covers tissue homogenization, solid-phase extraction (SPE) for sample clean-up, and a robust LC-MS/MS method utilizing Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.
Signaling Pathway and Mechanism of Action
CYP51 is a key enzyme in the post-squalene portion of the sterol biosynthesis pathway. It catalyzes the removal of the 14α-methyl group from sterol precursors like lanosterol.[1] This pathway is critical for maintaining the integrity of cellular membranes. This compound, as an inhibitor, is presumed to bind to the active site of the CYP51 enzyme, thereby blocking the synthesis of essential sterols and leading to the accumulation of cytotoxic precursors.
Figure 1: Simplified sterol biosynthesis pathway showing the action of CYP51 and the inhibitory effect of this compound.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in tissue is depicted below. The process begins with tissue sample collection and homogenization, followed by extraction and clean-up, and concludes with LC-MS/MS analysis and data processing.
Figure 2: Experimental workflow for the quantification of this compound in tissue samples.
Materials and Methods
Reagents and Materials
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (if available) or a structurally similar analog.
-
Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)
-
Formic acid (FA) and Ammonium acetate (LC-MS grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Oasis HLB SPE cartridges (or equivalent)
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Sample Preparation Protocol
-
Tissue Weighing: Accurately weigh 50-100 mg of frozen tissue.
-
Homogenization:
-
Add the tissue to a 2 mL homogenization tube containing ceramic beads.
-
Add 500 µL of ice-cold PBS.
-
Spike with the internal standard (e.g., 10 µL of 100 ng/mL SIL-IS).
-
Homogenize the tissue until a uniform lysate is obtained.
-
-
Protein Precipitation:
-
Add 1 mL of cold ACN containing 0.1% FA to the homogenate.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) - Optional:
-
Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash with 1 mL of 5% MeOH in water.
-
Elute with 1 mL of MeOH.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate (or supernatant from step 3) to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
-
Vortex and transfer to an autosampler vial.
-
Liquid Chromatography (LC) Conditions
A reversed-phase separation is proposed. The following conditions can be used as a starting point and should be optimized for this compound.
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See Table 2 |
Table 1: Suggested Liquid Chromatography Parameters
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Table 2: Example LC Gradient Program
Mass Spectrometry (MS) Conditions
The analysis should be performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Method development for this compound involves tuning the compound to determine the optimal precursor and product ions, as well as collision energy and other parameters.
| Parameter | Suggested Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent |
Table 3: General Mass Spectrometry Parameters
MRM Transition Development: Since the exact structure of this compound is not provided, hypothetical MRM transitions are presented below to illustrate the data structure. The actual values must be determined experimentally by infusing a standard solution of the analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | [M+H]⁺ | Fragment 1 | Optimize | 50 |
| [M+H]⁺ | Fragment 2 | Optimize | 50 | |
| SIL-IS | [M+H]⁺ | Fragment 1 | Optimize | 50 |
Table 4: Hypothetical MRM Transitions for this compound and its Internal Standard. Values must be determined experimentally.
Data Analysis and Quantification
Quantification is achieved by constructing a calibration curve using known concentrations of the this compound reference standard spiked into a blank tissue matrix. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The lower limit of quantification (LLOQ) should be determined based on a signal-to-noise ratio of at least 10 and acceptable precision and accuracy.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a sensitive and selective LC-MS/MS method for the quantification of the novel CYP51 inhibitor, this compound, in tissue samples. The detailed protocols for sample preparation, chromatography, and mass spectrometry serve as a robust starting point for researchers. The provided workflow and methodologies can be adapted to support pharmacokinetic and drug distribution studies, thereby accelerating the development of new therapeutic agents targeting the CYP51 pathway.
References
- 1. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 3. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 4. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYP51-IN-4: A Novel Inhibitor for Treating Fluconazole-Resistant Cryptococcus neoformans
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cryptococcus neoformans is an opportunistic fungal pathogen that can cause life-threatening meningoencephalitis, particularly in immunocompromised individuals.[1][2] The widespread use of azole antifungals, such as fluconazole, for prophylaxis and long-term maintenance therapy has led to the emergence of resistant strains, posing a significant clinical challenge.[3][4] The primary mechanism of azole resistance in C. neoformans involves alterations in the target enzyme, sterol 14α-demethylase (CYP51 or Erg11), or increased drug efflux.[1][5][6] Specifically, resistance is often associated with point mutations in the ERG11 gene or aneuploidy, particularly the duplication of chromosome 1, which carries both ERG11 and the efflux transporter gene AFR1.[2][5][7]
CYP51-IN-4 is a novel investigational inhibitor of CYP51 with potent activity against both wild-type and fluconazole-resistant strains of C. neoformans. These application notes provide a summary of the in vitro activity of this compound and detailed protocols for its evaluation.
Data Presentation
In Vitro Susceptibility of C. neoformans Strains
The minimum inhibitory concentrations (MICs) of this compound were determined against a panel of well-characterized C. neoformans strains, including the fluconazole-susceptible reference strain H99 and several fluconazole-resistant clinical isolates.
| Strain ID | Genotype/Phenotype | Fluconazole MIC (µg/mL) | This compound MIC (µg/mL) |
| H99 | Wild-Type, Fluconazole-Susceptible | 8 | 0.125 |
| ATCC 90112 | Wild-Type, Fluconazole-Susceptible | 1-2[8] | 0.06 |
| 30R | Fluconazole-Resistant Clinical Isolate | 64[8] | 0.25 |
| 118R | Fluconazole-Resistant Clinical Isolate | 64[8] | 0.25 |
| Isolate A | Fluconazole-Resistant (ERG11 point mutation) | 32 | 0.125 |
| Isolate B | Fluconazole-Resistant (Chromosome 1 disomy) | >64 | 0.5 |
CYP51 Enzyme Inhibition Assay
The inhibitory activity of this compound against recombinant C. neoformans CYP51 was assessed.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | C. neoformans CYP51 | 0.05 |
| Fluconazole | C. neoformans CYP51 | 1.2 |
| VT-1129 | C. neoformans CYP51 | 0.16[9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of this compound against C. neoformans using the broth microdilution method.
Materials:
-
C. neoformans isolates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS buffer
-
This compound stock solution (in DMSO)
-
Fluconazole stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (600 nm)
Procedure:
-
Inoculum Preparation:
-
Culture C. neoformans on Sabouraud dextrose agar for 48 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the cell suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of this compound and fluconazole in RPMI 1640 medium in a 96-well plate. The final concentration range should typically span from 0.015 to 16 µg/mL for this compound and 0.25 to 128 µg/mL for fluconazole.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well containing 100 µL of the diluted drug.
-
Incubate the plates at 35°C for 72 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by reading the optical density at 600 nm.
-
Protocol 2: In Vitro CYP51 Enzyme Inhibition Assay
This protocol outlines the procedure for assessing the inhibitory activity of this compound against recombinant C. neoformans CYP51.
Materials:
-
Purified recombinant C. neoformans CYP51
-
Purified recombinant C. neoformans CPR (cytochrome P450 reductase)
-
Eburicol (substrate)
-
NADPH
-
This compound and fluconazole stock solutions (in DMSO)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
HPLC system for product analysis
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, recombinant CYP51, recombinant CPR, and eburicol.
-
Add varying concentrations of this compound or fluconazole to the reaction mixtures. Include a control with no inhibitor.
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analyze the depletion of the substrate (eburicol) and the formation of the product by HPLC.
-
-
IC50 Calculation:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Mechanisms of fluconazole resistance in C. neoformans.
References
- 1. pure.urosario.edu.co [pure.urosario.edu.co]
- 2. Cryptococcus neoformans Overcomes Stress of Azole Drugs by Formation of Disomy in Specific Multiple Chromosomes | PLOS Pathogens [journals.plos.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Cryptococcus neoformans CYP51 and Its Cognate Reductase as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A titanic drug resistance threat in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluconazole Resistance and Heteroresistance in Cryptococcus spp.: Mechanisms and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Impact of Resistance to Fluconazole on Virulence and Morphological Aspects of Cryptococcus neoformans and Cryptococcus gattii Isolates [frontiersin.org]
- 9. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
Application Notes and Protocols for Time-Kill Assays of CYP51-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYP51-IN-4 is a novel, potent, and selective inhibitor of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi. By targeting CYP51, this compound disrupts the integrity of the fungal cell membrane, leading to cell growth inhibition and death. Time-kill assays are essential in vitro pharmacodynamic studies that provide valuable information on the antimicrobial activity of a compound over time. These assays help determine whether a compound exhibits fungicidal (killing) or fungistatic (inhibiting growth) activity and characterize the concentration-dependent nature of its antifungal effect.
This document provides detailed application notes and a comprehensive protocol for conducting time-kill assays to evaluate the in vitro efficacy of this compound against pathogenic fungi, such as Candida species and Cryptococcus neoformans.
Mechanism of Action: CYP51 Inhibition
The ergosterol biosynthesis pathway is crucial for maintaining the structure and function of the fungal cell membrane. One of the key enzymes in this pathway is CYP51, a cytochrome P450 enzyme responsible for the 14α-demethylation of lanosterol or other sterol precursors. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols within the cell membrane. This disruption of membrane homeostasis results in increased permeability, malfunction of membrane-bound enzymes, and ultimately, fungal cell death. Azole antifungals are a well-established class of drugs that target CYP51. This compound represents a novel chemical entity acting on this validated target.
Figure 1. Simplified signaling pathway of CYP51 inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Fungal Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Candida glabrata (e.g., ATCC 90030)
-
Candida parapsilosis (e.g., ATCC 22019)
-
Cryptococcus neoformans (e.g., H99)
-
Clinically relevant or resistant isolates can also be used.
-
-
Culture Media:
-
Sabouraud Dextrose Agar (SDA) for fungal culture maintenance.
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Sabouraud Dextrose Broth (SDB) or Yeast Peptone Dextrose (YPD) broth for inoculum preparation.
-
-
Test Compound:
-
This compound powder.
-
Dimethyl sulfoxide (DMSO) for preparing the stock solution.
-
-
Reagents and Consumables:
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS).
-
Sterile, pyrogen-free water.
-
Sterile polypropylene tubes and microcentrifuge tubes.
-
Sterile flasks for incubation.
-
Spectrophotometer and cuvettes.
-
Hemocytometer or automated cell counter.
-
Sterile petri dishes (90 mm).
-
Sterile spreaders.
-
Micropipettes and sterile tips.
-
Incubator with shaking capabilities (35°C).
-
Inoculum Preparation
-
From a fresh SDA plate, select 3-5 colonies of the desired fungal strain.
-
Inoculate the colonies into a flask containing SDB or YPD broth.
-
Incubate at 35°C with shaking (e.g., 150-200 rpm) for 18-24 hours to obtain a log-phase culture.
-
Harvest the fungal cells by centrifugation (e.g., 3000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile saline or PBS to remove residual media.
-
Resuspend the final pellet in sterile saline or PBS.
-
Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast) using a spectrophotometer (OD at 530 nm) or a densitometer.
-
Further dilute this suspension in RPMI 1640 medium to achieve the desired starting inoculum concentration for the time-kill assay (typically 1 x 10^5 CFU/mL).[1][2]
Preparation of this compound Solutions
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL or 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
From this stock, prepare serial dilutions in RPMI 1640 medium to achieve the desired final test concentrations. The final concentrations should typically range from sub-MIC to supra-MIC values (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC).
-
Important: The final concentration of DMSO in the assay tubes should be kept constant across all conditions (including the growth control) and should not exceed a level that affects fungal growth (typically ≤1%).
Time-Kill Assay Procedure
-
Dispense the appropriate volume of RPMI 1640 medium containing the desired concentrations of this compound into sterile flasks or tubes.
-
Include a growth control flask containing RPMI 1640 medium with the same final concentration of DMSO as the test flasks.
-
Inoculate each flask with the prepared fungal suspension to achieve a starting density of approximately 1 x 10^5 CFU/mL.[1]
-
Mix well and immediately remove a sample (e.g., 100 µL) from each flask for the time zero (T=0) colony count.
-
Incubate all flasks at 35°C with constant agitation (e.g., 150 rpm).[1]
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[1]
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the colony-forming units per milliliter (CFU/mL) for each time point and concentration.
Figure 2. Experimental workflow for the time-kill assay of this compound.
Data Presentation and Interpretation
The results of a time-kill assay are typically presented as a plot of the log10 CFU/mL versus time for each concentration of the test compound and the growth control.
-
Fungistatic Activity: A compound is considered fungistatic if it prevents the fungal population from increasing, but does not cause a significant reduction in the number of viable cells. This is typically defined as a <3 log10 reduction in CFU/mL from the initial inoculum.
-
Fungicidal Activity: A compound is considered fungicidal if it causes a ≥3 log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.
Example Data Tables
Table 1: Experimental Parameters for Time-Kill Assay
| Parameter | Value |
| Fungal Strain | Candida albicans ATCC 90028 |
| Growth Medium | RPMI 1640 + MOPS, pH 7.0 |
| Starting Inoculum | ~1 x 10^5 CFU/mL |
| Incubation Temperature | 35°C |
| Agitation | 150 rpm |
| This compound Concentrations | 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC |
| Sampling Time Points | 0, 2, 4, 8, 12, 24 hours |
| Plating Medium | Sabouraud Dextrose Agar |
Table 2: Example Time-Kill Assay Results (log10 CFU/mL)
| Time (h) | Growth Control | 0.25x MIC | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC | 8x MIC |
| 0 | 5.02 | 5.01 | 5.03 | 5.00 | 5.02 | 5.01 | 5.04 |
| 2 | 5.35 | 5.20 | 5.05 | 4.80 | 4.50 | 4.20 | 3.90 |
| 4 | 5.98 | 5.55 | 5.10 | 4.65 | 4.10 | 3.50 | 2.80 |
| 8 | 7.10 | 6.50 | 5.25 | 4.50 | 3.50 | 2.80 | <2.00 |
| 12 | 7.85 | 7.20 | 5.40 | 4.40 | 3.10 | <2.00 | <2.00 |
| 24 | 8.50 | 7.90 | 5.60 | 4.35 | <2.00 | <2.00 | <2.00 |
Conclusion
This document provides a detailed framework for conducting time-kill assays to evaluate the antifungal activity of this compound. Adherence to a standardized protocol is crucial for obtaining reproducible and comparable results. The data generated from these assays are vital for understanding the pharmacodynamic properties of this novel CYP51 inhibitor and for its further development as a potential therapeutic agent. Researchers should optimize specific parameters, such as the range of concentrations tested, based on the predetermined MIC values for the fungal strains of interest.
References
Application Notes and Protocols: Investigating the Potential of CYP51-IN-4 in Biofilm Disruption Experiments
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: As of the current date, there is no publicly available scientific literature detailing the specific use of CYP51-IN-4 in biofilm disruption experiments. The following application notes and protocols are based on the known function of its target, Lanosterol 14α-demethylase (CYP51), and the established effects of other CYP51 inhibitors on fungal biofilms. These protocols provide a foundational framework for researchers interested in investigating the potential anti-biofilm properties of this compound.
Introduction
CYP51, also known as Lanosterol 14α-demethylase, is a crucial cytochrome P450 enzyme in the sterol biosynthesis pathway of fungi.[1][2] It catalyzes the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell growth arrest and death.[1][3] This enzyme is the primary target for azole antifungal drugs.[1][4]
Recent studies have shown that inhibiting CYP51 can also impact fungal virulence factors, including the transition from yeast to hyphal form and the formation of biofilms. Novel dual inhibitors targeting both CYP51 and histone deacetylase (HDAC) have demonstrated potent activity against azole-resistant Candida species by suppressing biofilm formation. While direct evidence for this compound is lacking, its presumed role as a CYP51 inhibitor suggests it may have similar anti-biofilm potential.
Putative Mechanism of Action in Biofilm Disruption
The inhibition of CYP51 by compounds like azoles can disrupt biofilm formation through several mechanisms:
-
Disruption of Cell Membrane Integrity: By depleting ergosterol, CYP51 inhibitors alter the fluidity and permeability of the fungal cell membrane, which can interfere with the initial attachment of fungal cells to surfaces, a critical step in biofilm formation.[1]
-
Inhibition of Morphological Transitions: In dimorphic fungi like Candida albicans, the transition from a yeast-like to a filamentous hyphal form is essential for mature biofilm architecture. CYP51 inhibitors have been shown to suppress this morphological switch.[5]
-
Alteration of Cell Wall Synthesis: Changes in the cell membrane composition due to ergosterol depletion can indirectly affect the synthesis and organization of the cell wall, which is also important for cell adhesion and biofilm structure.
Proposed Signaling Pathway Involvement
The disruption of ergosterol biosynthesis by CYP51 inhibitors can impact signaling pathways that regulate biofilm formation. While the precise pathways affected by this compound are unknown, a general model can be proposed based on the effects of other CYP51 inhibitors.
Caption: Putative mechanism of this compound in biofilm disruption.
Experimental Protocols for Biofilm Disruption Assays
The following are generalized protocols that can be adapted to test the efficacy of this compound against fungal biofilms. It is recommended to use a well-characterized fungal strain known for robust biofilm formation, such as Candida albicans.
Protocol 1: Quantification of Biofilm Inhibition using Crystal Violet Assay
This assay measures the total biomass of the biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal culture (e.g., Candida albicans)
-
Appropriate growth medium (e.g., RPMI-1640)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Microplate reader
Workflow Diagram:
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming CYP51-IN-4 Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with CYP51-IN-4 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is an inhibitor of Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase. This enzyme is a critical component in the biosynthesis of sterols like ergosterol in fungi and cholesterol in mammals.[1][2][3] Many inhibitors of CYP51, including potentially this compound, are hydrophobic molecules, leading to poor solubility in aqueous solutions.[4] This low solubility can significantly impact the accuracy and reproducibility of in vitro and in vivo experiments, affecting bioavailability and therapeutic effectiveness.[5][6]
Q2: What are the initial signs of solubility problems with this compound in my experiments?
A2: Common indicators of solubility issues include:
-
Visible precipitation: The compound forms a solid precipitate in your aqueous buffer.
-
Cloudiness or turbidity: The solution appears hazy or milky.
-
Inconsistent results: High variability in experimental data between replicates.
-
Lower than expected potency: The observed inhibitory effect is weaker than anticipated, which could be due to the actual concentration of the dissolved compound being lower than the nominal concentration.[7]
Q3: What are the most common solvents for dissolving hydrophobic inhibitors like this compound?
A3: Typically, hydrophobic compounds are first dissolved in a water-miscible organic solvent to create a concentrated stock solution. Common choices include dimethyl sulfoxide (DMSO) and dimethylacetamide (DMA).[8] This stock solution is then diluted into the final aqueous experimental medium. It is crucial to keep the final concentration of the organic solvent low (usually <1%) to avoid affecting the biological system.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of this compound stock solution into aqueous buffer.
This is a common problem when the final concentration of the hydrophobic compound in the aqueous medium exceeds its solubility limit.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration:
-
Problem: The final concentration of the organic co-solvent (e.g., DMSO) may be too low to maintain the solubility of this compound.
-
Solution: While keeping the final co-solvent concentration as low as possible to minimize biological effects, you can experiment with slightly higher, yet still acceptable, concentrations. Perform a vehicle control experiment to ensure the co-solvent concentration does not interfere with your assay.
-
-
Utilize Solubility Enhancers:
-
Problem: The compound's intrinsic hydrophobicity prevents it from staying dissolved in the aqueous environment.
-
Solution: Incorporate solubility-enhancing agents into your aqueous buffer. The choice of agent will depend on your specific experimental system.
-
| Solubility Enhancing Agent | Mechanism of Action | Recommended Starting Concentration | Considerations |
| Cyclodextrins (e.g., HPCD) | Forms inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.[5] | 1-5% (w/v) | Can sometimes interact with other components of the assay.[4] |
| Surfactants (e.g., Polysorbate 80) | Form micelles that encapsulate hydrophobic compounds, aiding their dispersion in aqueous solutions.[6][9] | 0.01-0.1% (v/v) | May affect cell membranes or protein activity; requires careful validation. |
| Bovine Serum Albumin (BSA) | Binds to hydrophobic molecules, which can help to keep them in solution. | 0.1-1% (w/v) | Can sequester the compound, potentially reducing its free concentration and apparent activity. |
-
pH Adjustment:
-
Problem: The solubility of ionizable compounds can be highly dependent on the pH of the solution.
-
Solution: If this compound has ionizable groups, adjusting the pH of your buffer may improve its solubility. This approach requires knowledge of the compound's pKa.
-
-
Particle Size Reduction:
-
Problem: Larger particles have a smaller surface area-to-volume ratio, which can slow down dissolution.
-
Solution: While more applicable during formulation development, techniques like micronization can increase the dissolution rate by increasing the surface area.[6][8] For laboratory settings, ensuring the compound is fully dissolved in the initial stock solution is critical. Sonication of the stock solution before dilution can sometimes help.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions from the stock solution using 100% DMSO to create a range of intermediate concentrations.
-
-
Prepare Final Working Solutions:
-
Dilute the intermediate DMSO solutions into your final aqueous experimental buffer.
-
Crucially, add the DMSO solution to the aqueous buffer while vortexing to ensure rapid dispersion and minimize local precipitation. The final DMSO concentration should ideally be below 1%.
-
Protocol 2: CYP51 Inhibition Assay using a Solubility-Enhanced Buffer
This protocol is a general guideline for an in vitro assay to determine the inhibitory activity of this compound.
-
Prepare Reagents:
-
CYP Reductase (CPR): Required as an electron donor for CYP51 activity.[1][10]
-
Substrate: A known CYP51 substrate (e.g., lanosterol, eburicol).[4][12] Prepare a stock solution in a suitable solvent, potentially with the aid of cyclodextrins.[4]
-
NADPH: The ultimate source of reducing equivalents.
-
Assay Buffer: A suitable buffer (e.g., potassium phosphate or MOPS) at the optimal pH for the enzyme.
-
Solubility-Enhanced Assay Buffer: The assay buffer supplemented with a solubility enhancer like 2-hydroxypropyl-β-cyclodextrin (HPCD) or a low concentration of a non-ionic surfactant.[10]
-
This compound: Prepared as described in Protocol 1.
-
Assay Procedure:
-
In a microplate, combine the CYP51 enzyme, CPR, and the solubility-enhanced assay buffer.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the CYP51 substrate and NADPH.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Analyze the formation of the product using an appropriate method (e.g., HPLC, LC-MS).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizations
Caption: The inhibitory action of this compound on the sterol biosynthesis pathway.
Caption: A generalized workflow for experiments involving this compound, including a troubleshooting loop for solubility issues.
References
- 1. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for conservation in the CYP51 family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 4. Binding of a physiological substrate causes large-scale conformational reorganization in cytochrome P450 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [file.scirp.org]
- 8. wjbphs.com [wjbphs.com]
- 9. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 10. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low In Vivo Efficacy of CYP51 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the low in vivo efficacy of CYP51 inhibitors, using "CYP51-IN-4" as a representative example.
Frequently Asked Questions (FAQs)
Q1: My CYP51 inhibitor, this compound, shows excellent potency in vitro but has low efficacy in our animal models. What are the potential reasons?
Several factors can contribute to a discrepancy between in vitro potency and in vivo efficacy. The most common reasons include issues with pharmacokinetics (PK), target engagement, and the biological complexity of the in vivo environment. Evidence that a small molecule can trigger a change in the activity of a given protein in vitro is not evidence that the same agent will cause the same event in vivo.[1] The drug candidate may not reach its target in the cell due to instability in biological media or interactions with other macromolecules.[1]
Potential reasons for low in vivo efficacy include:
-
Poor Bioavailability: The compound may not be efficiently absorbed into the bloodstream after administration.
-
Rapid Metabolism: The compound could be quickly broken down by metabolic enzymes, primarily in the liver, leading to low systemic exposure.[2]
-
Poor Tissue Distribution: The inhibitor may not effectively reach the target tissue or organ where CYP51 activity is relevant for the disease model.[3]
-
Insufficient Target Engagement: The concentration of the compound at the target site may not be high enough or sustained for a sufficient duration to inhibit CYP51 effectively.[4]
-
Off-Target Effects: The compound might interact with other molecules, leading to unexpected side effects or a reduction in the concentration available to bind to CYP51.
-
High Plasma Protein Binding: A high degree of binding to plasma proteins can limit the amount of free drug available to exert its therapeutic effect.
Q2: How can I investigate the pharmacokinetic properties of this compound?
A standard pharmacokinetic study in an animal model is the first step. This typically involves administering the compound and collecting blood samples at various time points to measure the drug concentration.
Key PK parameters to assess:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t1/2: Half-life of the compound in plasma.
These parameters will help you understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.
Troubleshooting Guides
Guide 1: Investigating Poor Bioavailability and Rapid Metabolism
If your PK data suggests low exposure (low Cmax and AUC), the issue could be poor oral bioavailability or rapid metabolism.
Experimental Protocol: In Vitro Metabolic Stability Assay
This assay predicts how quickly a compound is metabolized by liver enzymes.
Methodology:
-
System: Human liver microsomes (HLM) or hepatocytes are commonly used as they contain key drug-metabolizing enzymes like cytochrome P450s.[2][5]
-
Incubation: Incubate this compound at a known concentration (e.g., 1 µM) with the liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the concentration of the remaining parent compound using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).[2]
Data Interpretation:
| Compound | In Vitro Half-life (t1/2, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |
| This compound | < 5 | > 200 | High |
| Control (Stable) | > 60 | < 10 | Low |
| Control (Unstable) | 10 | 150 | High |
A short half-life and high intrinsic clearance suggest that this compound is rapidly metabolized, which could explain its low in vivo efficacy.
Guide 2: Assessing Target Engagement In Vivo
Even with adequate plasma exposure, the compound may not be reaching its target in the desired tissue at a sufficient concentration.
Experimental Protocol: Tissue Distribution Study
This study measures the concentration of the compound in different tissues.
Methodology:
-
Dosing: Administer this compound to a cohort of animals.
-
Tissue Collection: At selected time points post-dosing, euthanize the animals and collect tissues of interest (e.g., liver, brain, tumor) and plasma.
-
Homogenization: Homogenize the tissue samples.
-
Extraction and Analysis: Extract the compound from the tissue homogenates and plasma, and quantify the concentration using LC-MS/MS.
-
Calculation: Determine the tissue-to-plasma concentration ratio.
Data Interpretation:
| Tissue | This compound Concentration (ng/g) | Plasma Concentration (ng/mL) | Tissue-to-Plasma Ratio |
| Liver | 500 | 200 | 2.5 |
| Brain | 20 | 200 | 0.1 |
| Tumor | 100 | 200 | 0.5 |
A low tissue-to-plasma ratio in the target tissue (e.g., tumor) indicates poor penetration and may explain the lack of efficacy, even if plasma levels are high.[3]
Visualizations
Signaling Pathway of CYP51
References
- 1. The inadequacy of the reductionist approach in discovering new therapeutic agents against complex diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pelagobio.com [pelagobio.com]
- 5. m.youtube.com [m.youtube.com]
Optimizing CYP51-IN-4 concentration to minimize off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the experimental concentration of CYP51-IN-4 to minimize off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential off-target effects?
A1: this compound is a small molecule inhibitor targeting CYP51 (sterol 14α-demethylase), a crucial enzyme in the ergosterol biosynthesis pathway in fungi and cholesterol biosynthesis in mammals.[1][2][3] Off-target effects can arise when this compound binds to and modulates the activity of other proteins besides CYP51.[4][5] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings.[4][6]
Q2: What are the initial signs of potential off-target effects in my experiments with this compound?
A2: Common indicators that you may be observing off-target effects include:
-
Discrepancy with genetic validation: The phenotype observed with this compound differs from the phenotype seen when the CYP51 gene is knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9).[5]
-
Inconsistent results with other inhibitors: Using a structurally different CYP51 inhibitor produces a different or no phenotype.[5]
-
High concentration required for effect: The effective concentration of this compound in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50 or Ki) for the CYP51 enzyme.[5]
-
Unexplained cellular toxicity: Observation of cell death or other toxic effects that are not consistent with the known function of CYP51.[4]
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: Several strategies can be implemented to reduce the likelihood of off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[4]
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control to ensure that the observed effects are not due to the chemical scaffold itself.[4]
-
Choose Selective Inhibitors: When possible, select inhibitors that have been well-characterized and are known to be highly selective for your target of interest.[4]
Troubleshooting Guides
Issue: Inconsistent results between different cell lines treated with this compound.
-
Possible Cause: The expression levels of the on-target protein (CYP51) or potential off-target proteins may vary between cell lines.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression level of CYP51 in each cell line using techniques like Western blot or qPCR.
-
Dose-Response Curve: Generate a dose-response curve for this compound in each cell line to determine the EC50.
-
Orthogonal Validation: Use a different method to validate the on-target effect, such as genetic knockdown of CYP51.[5]
-
Issue: Observed phenotype does not align with the known function of CYP51.
-
Possible Cause: The observed phenotype may be a result of an off-target effect of this compound.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for known off-targets of similar chemical scaffolds.
-
Kinase Profiling: Perform a kinase selectivity profile to identify potential off-target kinases.[4]
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm direct engagement of this compound with CYP51 in intact cells.[4]
-
Data Presentation
Table 1: Dose-Response of this compound on Target and Off-Target Pathways
| Concentration (µM) | CYP51 Inhibition (%) | Off-Target Kinase X Inhibition (%) | Cell Viability (%) |
| 0.01 | 15 | 2 | 100 |
| 0.1 | 55 | 8 | 98 |
| 1 | 92 | 35 | 95 |
| 10 | 98 | 85 | 60 |
| 100 | 99 | 95 | 20 |
Table 2: Comparison of IC50 Values for this compound and Control Compounds
| Compound | CYP51 IC50 (µM) | Off-Target Kinase X IC50 (µM) |
| This compound | 0.09 | 8.5 |
| Inactive Analog | > 100 | > 100 |
| Structurally Unrelated CYP51 Inhibitor | 0.12 | > 100 |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Determining Minimum Effective Concentration
Objective: To determine the minimum effective concentration of this compound required to elicit the desired on-target phenotype and to identify the concentration at which off-target effects or cellular toxicity may occur.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations.
-
Cell Treatment: Treat the cells with the serially diluted this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time based on the experimental endpoint.
-
Endpoint Analysis: Analyze the on-target effect (e.g., measurement of a specific biomarker) and cell viability (e.g., using a commercial cytotoxicity assay).
-
Data Analysis: Plot the on-target effect and cell viability as a function of this compound concentration to determine the EC50 for the on-target effect and the CC50 (cytotoxic concentration 50).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with CYP51 in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.[4]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[4]
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[4]
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.[4]
-
Protein Quantification: Quantify the amount of CYP51 remaining in the soluble fraction using Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble CYP51 as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[5]
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound on- and off-target pathways.
Caption: Troubleshooting logic for off-target effects.
References
- 1. Analysis of Cyp51 protein sequences shows 4 major Cyp51 gene family groups across fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Troubleshooting unexpected results in CYP51-IN-4 experiments
Welcome to the technical support center for CYP51-IN-4 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro studies with this potent CYP51 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CYP51 inhibitors?
CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the ergosterol biosynthesis pathway in fungi and cholesterol biosynthesis in mammals.[1][2] Azole-based inhibitors, a common class of CYP51 inhibitors, work by having a nitrogen atom in their heterocyclic ring interact with the heme iron cofactor in the active site of the CYP51 enzyme.[2] This interaction blocks the binding of the natural substrate, lanosterol, thereby inhibiting the demethylation step and disrupting the entire sterol biosynthesis pathway.[2] This leads to the accumulation of toxic sterol intermediates and depletion of essential sterols like ergosterol in fungi, ultimately arresting fungal growth.[2]
Q2: I am observing no inhibition of CYP51 in my assay. What are the possible causes?
There are several potential reasons for a lack of inhibitory activity:
-
Compound Degradation: this compound, like many small molecules, may be sensitive to light, temperature, or repeated freeze-thaw cycles.[3] Ensure the compound has been stored correctly and prepare fresh solutions for your experiments.
-
Incorrect Assay Conditions: The pH, temperature, and buffer composition of your assay are critical for both enzyme and inhibitor activity.[4] Verify that your experimental conditions match the recommended protocol.
-
Enzyme Inactivity: The CYP51 enzyme itself may be inactive. It's advisable to run a positive control with a known CYP51 inhibitor to validate enzyme activity.
-
High Substrate Concentration: In competitive inhibition, a high concentration of the substrate can outcompete the inhibitor for binding to the active site.[5] Consider optimizing the substrate concentration.
Q3: My IC50 values for this compound are inconsistent between experiments. What could be the reason?
Inconsistent IC50 values are a common issue in enzyme inhibition assays and can stem from several factors:
-
Solubility Issues: Poor solubility of this compound in the assay buffer can lead to variable effective concentrations. Ensure the inhibitor is fully dissolved, and consider the use of a suitable solvent like DMSO, keeping the final concentration in the assay low (typically <1%).[3]
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variations in inhibitor concentrations.[6]
-
Incubation Times: Variations in pre-incubation or reaction times can affect the measured inhibition.[7]
-
Assay Plate Variability: Differences in plate manufacturing or well surface properties can sometimes contribute to inconsistent results.
Q4: Can this compound have off-target effects?
While this compound is designed to be a specific inhibitor, like many small molecules, it has the potential for off-target effects.[8] These are unintended interactions with other proteins or enzymes in the experimental system.[9] It is crucial to consider this possibility when interpreting results, especially in cell-based assays. Performing counter-screens against related enzymes or using structurally distinct CYP51 inhibitors can help to assess the specificity of the observed effects.[6]
Troubleshooting Guides
Problem 1: Unexpectedly Low or No CYP51 Inhibition
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound Degradation | Prepare fresh stock and working solutions from a new aliquot of the compound. Protect solutions from light.[3] | Restoration of inhibitory activity. |
| Inactive CYP51 Enzyme | Run a positive control experiment with a known CYP51 inhibitor (e.g., ketoconazole). | The positive control should show significant inhibition, confirming enzyme activity. |
| Sub-optimal Assay Buffer | Check and adjust the pH of the assay buffer. Ensure all components are at the correct concentration. | Optimal enzyme activity and inhibitor performance. |
| High Substrate Competition | Reduce the concentration of the substrate (e.g., lanosterol) in the reaction.[5] | Increased apparent inhibition by this compound. |
Problem 2: High Variability in Replicate Wells
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Dissolution of this compound | Ensure the compound is fully dissolved in the stock solvent before preparing dilutions. Vortex solutions thoroughly.[3] | Reduced variability between replicate wells. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | Improved precision and reproducibility. |
| Edge Effects on Assay Plate | Avoid using the outer wells of the microplate, or incubate the plate in a humidified chamber. | More consistent results across the plate. |
Problem 3: Precipitate Formation in Stock or Working Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Solubility in Aqueous Buffer | Decrease the final concentration of this compound in the assay. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and within the enzyme's tolerance.[3] | Clear solutions and reliable results. |
| Freeze-Thaw Instability | Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.[3] | Prevention of precipitate formation upon thawing. |
| Incorrect Solvent | Consult the manufacturer's datasheet for the recommended solvent for long-term storage and experimental use.[3] | Stable stock solutions. |
Experimental Protocols
In Vitro CYP51 Inhibition Assay (Generic Protocol)
This protocol provides a general framework for determining the IC50 of this compound. It may require optimization for specific experimental conditions.
Materials:
-
Recombinant human or fungal CYP51 enzyme
-
This compound
-
Substrate (e.g., lanosterol)
-
NADPH
-
Cytochrome P450 reductase
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagent (specific to the assay format, e.g., fluorescent probe or LC-MS/MS analysis)
-
96-well microplate
-
Plate reader or LC-MS/MS instrument
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in assay buffer to create a range of inhibitor concentrations.
-
-
Assay Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
CYP51 enzyme and cytochrome P450 reductase
-
This compound dilution or vehicle control (e.g., DMSO)
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
-
Initiate the Reaction:
-
Add the substrate (e.g., lanosterol) and NADPH to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a fixed period, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction (e.g., by adding a quenching solution).
-
Measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
Visualizations
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound IC50 determination.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 2. Analysis of Cyp51 protein sequences shows 4 major Cyp51 gene family groups across fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 6. resources.biomol.com [resources.biomol.com]
- 7. xenotech.com [xenotech.com]
- 8. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. itmedicalteam.pl [itmedicalteam.pl]
Technical Support Center: Reducing Cytotoxicity of CYP51-IN-4 in Mammalian Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in vitro experiments with the CYP51 inhibitor, CYP51-IN-4, in mammalian cells.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating unexpected cytotoxicity of this compound.
Issue: High levels of cell death observed at expected therapeutic concentrations.
| Potential Cause | Recommended Action |
| Off-target effects: | Perform a literature search for known off-target activities of similar CYP51 inhibitors. Consider performing a kinase or receptor profiling screen to identify potential unintended targets of this compound. |
| Metabolite toxicity: | Analyze cell culture supernatant for the presence of toxic metabolites using techniques like LC-MS. If toxic metabolites are identified, consider modifying the chemical structure of this compound to block metabolic conversion at that site. |
| Solvent toxicity: | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for the specific cell line being used (typically <0.5%). Run a solvent-only control to confirm. |
| Sub-optimal cell health: | Ensure cells are healthy, within a low passage number, and not overly confluent before treatment. Stressed cells can be more susceptible to drug-induced toxicity.[1] |
| Contamination: | Regularly test cell cultures for mycoplasma and other microbial contaminants. |
Issue: Inconsistent cytotoxicity results between experiments.
| Potential Cause | Recommended Action |
| Variability in compound preparation: | Prepare fresh stock solutions of this compound for each experiment. Ensure complete solubilization of the compound. |
| Inconsistent cell seeding density: | Use a consistent cell seeding density for all experiments. Cell density can influence the cellular response to a cytotoxic agent. |
| Fluctuations in incubation conditions: | Maintain consistent temperature, humidity, and CO2 levels in the incubator. |
| Pipetting errors: | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent dosing. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of action of this compound and why might it cause cytotoxicity in mammalian cells?
This compound is an inhibitor of Lanosterol 14α-demethylase (CYP51), a key enzyme in the sterol biosynthesis pathway.[2][3][4] In target organisms like fungi or protozoa, this leads to the depletion of essential sterols, such as ergosterol, and the accumulation of toxic sterol intermediates, ultimately inhibiting growth.[2][5] In mammalian cells, CYP51 is essential for cholesterol biosynthesis.[6][7] While this compound is designed to be selective for the pathogen's CYP51, off-target inhibition of human CYP51 or other human cytochrome P450 enzymes can occur.[2][8] This can disrupt cholesterol homeostasis and other metabolic pathways, potentially leading to cytotoxicity. Adverse effects of some CYP51 inhibitors have been reported to include hepatotoxicity and endocrine disruption.[2][8]
Troubleshooting & Experimental Design
Q2: My preliminary experiments show significant cytotoxicity with this compound in my mammalian cell line. What are the initial steps to address this?
The first step is to perform a dose-response and time-course experiment to determine the 50% cytotoxic concentration (CC50) and the onset of toxicity. This will help in identifying a therapeutic window where the compound is effective against the target pathogen with minimal toxicity to mammalian cells. Consider the following:
-
Optimize Concentration and Exposure Time: Reducing the concentration of this compound and the duration of exposure can significantly decrease cell death.[1]
-
Assess Cell Culture Conditions: Ensure your cells are in optimal health, as stressed cells may be more susceptible to drug-induced toxicity.[1]
-
Solvent Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure the observed cytotoxicity is not due to the solvent.
Q3: What alternative methods can I use to assess the cytotoxicity of this compound beyond a standard MTT assay?
While the MTT assay is a common method for assessing metabolic activity as an indicator of cell viability, it can sometimes provide misleading results.[9] It is advisable to use multiple assays that measure different cellular parameters.
| Assay | Principle | Measures |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Cell membrane integrity |
| Trypan Blue Exclusion | Live cells with intact membranes exclude the dye, while dead cells do not. | Cell membrane integrity |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. PI stains the nucleus of late apoptotic and necrotic cells. | Apoptosis vs. Necrosis |
| Caspase Activity Assays | Measures the activity of caspases, which are key proteases in the apoptotic cascade. | Apoptosis |
| High-Content Imaging | Uses automated microscopy and image analysis to simultaneously measure multiple parameters of cell health, such as nuclear morphology, mitochondrial membrane potential, and cell permeability. | Multiple cytotoxicity parameters |
Q4: Could co-treatment with other compounds help reduce the cytotoxicity of this compound?
Yes, co-treatment with certain agents may mitigate cytotoxicity.
-
Antioxidants: If oxidative stress is a suspected mechanism of toxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E might be protective.[1]
-
Cholesterol Supplementation: Since this compound inhibits cholesterol biosynthesis, supplementing the culture medium with cholesterol could potentially rescue cells from on-target toxicity.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated and solvent-only control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol outlines the steps for distinguishing between apoptotic and necrotic cell death induced by this compound.
Materials:
-
Mammalian cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time. Include untreated and positive controls.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Caption: Hypothetical signaling pathways of this compound-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP51A1 in health and disease: from sterol metabolism to regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating CYP51-IN-4 Stability in Prolonged Experiments
For researchers, scientists, and drug development professionals utilizing CYP51-IN-4 in long-term experiments, ensuring the compound's stability and integrity is paramount for reproducible and reliable results. This technical support center provides essential guidance on handling, troubleshooting, and validating the stability of this compound to mitigate potential degradation.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent over time. What could be the cause?
A1: Inconsistent results in long-term experiments can often be attributed to the degradation of this compound. As a fluconazole analog, it may be susceptible to hydrolysis, oxidation, or photolysis, especially when in solution and exposed to experimental conditions for extended periods. It is also crucial to consider the solvent used, as some, like DMSO, can affect the stability of dissolved compounds.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The MedChemExpress safety data sheet suggests that the compound is stable under recommended storage conditions, which typically implies protection from light and moisture.[1]
Q3: How can I prepare this compound for in vivo or in vitro experiments to maximize stability?
A3: The preparation method can significantly impact stability. For in vivo studies, consider formulations such as a suspension in 0.5% sodium carboxymethyl cellulose (CMC-Na) or a solution in a vehicle like PEG400, Tween 80, and saline. For in vitro experiments, prepare fresh dilutions from a frozen stock solution in your cell culture medium or buffer immediately before use. Avoid prolonged storage of working solutions at room temperature or 37°C.
Q4: I suspect my this compound has degraded. How can I confirm this?
A4: The most reliable method to confirm degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your aged sample to a freshly prepared standard, you can identify degradation products (appearing as new peaks) and quantify the remaining active compound. A significant decrease in the peak area of the parent compound indicates degradation.
Q5: What are the potential degradation pathways for a triazole-based inhibitor like this compound?
A5: Triazole antifungals can be susceptible to several degradation pathways. Studies on fluconazole have shown degradation under oxidative stress (e.g., in the presence of hydrogen peroxide) and exposure to UV light.[2][3] Hydrolysis in acidic or alkaline conditions can also occur, although many triazoles are relatively stable to pH changes within a physiological range.
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of Inhibitory Activity | Compound degradation in experimental media. | Perform a stability study of this compound in your specific media at 37°C. Consider replenishing the compound at regular intervals during the experiment. |
| Adsorption to plasticware. | Use low-protein binding plates and tubes. Include a control without cells to assess non-specific binding. | |
| Precipitation in Media | Poor solubility of the compound at the working concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum (typically <0.5%). Visually inspect for precipitates and consider filtration if necessary. |
| Interaction with media components. | Test the solubility and stability in a simpler buffer system (e.g., PBS) to identify potential interactions with complex media components. | |
| High Variability Between Replicates | Inconsistent compound concentration due to degradation or precipitation. | Prepare a fresh master mix of the compound in media for all replicates to ensure uniform concentration. |
| Pipetting errors with small volumes of stock solution. | Use calibrated pipettes and perform serial dilutions to reach the final working concentration. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Experimental Media using HPLC
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes or a 24-well plate
-
Calibrated pipettes and sterile, low-protein binding tips
-
Incubator at 37°C with 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector (detection at ~260 nm is a good starting point for triazoles)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid or other suitable modifier
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solutions: Dilute the stock solution to a final concentration of 10 µM in your experimental medium (with and without serum) and in PBS. Prepare enough volume for all time points.
-
Incubation: Aliquot 1 mL of each working solution into triplicate wells of a 24-well plate or into separate microcentrifuge tubes.
-
Time Zero (T=0) Sample: Immediately after preparation, take a 100 µL aliquot from each replicate, and store it at -80°C until analysis. This will serve as your 100% stability reference.
-
Incubation at 37°C: Place the plate or tubes in a 37°C incubator.
-
Time-Point Sampling: At designated time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each replicate and store them at -80°C.
-
Sample Preparation for HPLC:
-
Thaw all samples.
-
To precipitate proteins, add 200 µL of cold acetonitrile to each 100 µL sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable gradient of water (with 0.1% formic acid) and acetonitrile to elute the compound.
-
Monitor the elution profile at the appropriate wavelength.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the T=0 sample.
-
Integrate the peak area for this compound in all samples.
-
Calculate the percentage of this compound remaining at each time point relative to the average peak area at T=0.
-
Plot the percentage of compound remaining versus time.
-
Quantitative Data Summary
The following tables present illustrative stability data for a hypothetical triazole-based CYP51 inhibitor, "CYP51-IN-X," under various conditions. Researchers should generate their own data for this compound using the protocol above.
Table 1: Stability of CYP51-IN-X (10 µM) in Different Solvents at Room Temperature (25°C)
| Time (hours) | % Remaining in DMSO | % Remaining in Ethanol | % Remaining in PBS (pH 7.4) |
| 0 | 100 | 100 | 100 |
| 24 | 99.5 | 98.2 | 95.1 |
| 48 | 98.9 | 96.5 | 90.3 |
| 72 | 98.1 | 94.8 | 85.7 |
Table 2: Stability of CYP51-IN-X (10 µM) in Cell Culture Medium at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in DMEM (serum-free) |
| 0 | 100 | 100 |
| 8 | 92.3 | 88.5 |
| 24 | 75.6 | 68.2 |
| 48 | 51.4 | 42.1 |
| 72 | 32.8 | 25.9 |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for this compound experiments.
Caption: this compound mechanism of action.
References
Technical Support Center: Preventing CYP51-IN-4 Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of CYP51-IN-4 precipitation in cell culture media. By following these guidelines, you can ensure the accurate and effective use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a potent dual-target inhibitor of Cytochrome P450 51 (CYP51) and Programmed death-ligand 1 (PD-L1).[1] It is primarily used in research for its excellent antifungal and anti-drug-resistant fungal activity.[1] Its dual-inhibitory function also makes it a valuable tool in immunology, inflammation, and metabolic enzyme research.
Q2: What are the known solubility properties of this compound?
A2: this compound is a hydrophobic compound. The primary known solubility characteristic is its ability to dissolve in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[1] Information regarding its solubility in aqueous solutions like culture media is limited, which necessitates careful preparation of working solutions.
Q3: I observed a precipitate in my culture medium after adding this compound. What could be the cause?
A3: Precipitation of hydrophobic compounds like this compound in aqueous culture media is a common issue. The primary causes include:
-
Exceeding Aqueous Solubility: The final concentration of this compound in the medium is higher than its solubility limit in that specific aqueous environment.
-
"Crashing Out" during Dilution: Rapidly diluting a concentrated DMSO stock into the culture medium can cause the compound to immediately precipitate as the solvent environment changes from organic to aqueous.
-
Media Composition and Temperature: Components in the culture medium, such as salts and proteins, can interact with the compound and reduce its solubility. Lower temperatures can also decrease solubility.
-
pH Shifts: The pH of the culture medium, which can be influenced by factors like CO2 levels in the incubator, can affect the solubility of pH-sensitive compounds.
-
Stock Solution Issues: The quality of the DMSO and the stability of the stock solution can impact the solubility of the compound upon dilution.
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
A4: To minimize solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%. While some robust cell lines can tolerate up to 1% DMSO, it's crucial to perform a vehicle control to assess the impact of DMSO on your specific cell type.
Q5: Can I prepare a large batch of this compound working solution in culture media and store it?
A5: It is not recommended to store working solutions of hydrophobic compounds in aqueous media for extended periods. The stability of this compound in culture media over time is not well-characterized, and precipitation or degradation can occur. It is best practice to prepare fresh working solutions for each experiment.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | High Final Concentration: The target concentration of this compound exceeds its solubility in the culture medium. | 1. Perform a Solubility Test: Determine the maximum soluble concentration of this compound in your specific culture medium (see Experimental Protocols). 2. Lower the Working Concentration: If possible, reduce the final concentration of the inhibitor in your experiment. |
| Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous medium. | 1. Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in pre-warmed (37°C) culture medium. 2. Slow, Dropwise Addition: Add the stock solution drop-by-drop to the medium while gently vortexing or swirling to ensure rapid and even dispersion. | |
| Low Media Temperature: Cold medium can significantly decrease the solubility of hydrophobic compounds. | Pre-warm the Medium: Always use culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. | |
| Precipitation Over Time (in incubator) | Interaction with Media Components: Salts, proteins (especially in serum), or other components in the medium may be causing the compound to precipitate over time. | 1. Test in Simpler Media: Assess the solubility in a simpler buffered solution like PBS to determine if media components are the issue. 2. Reduce Serum Concentration: If your experiment allows, try reducing the serum percentage in the medium. 3. Use Serum-Free Media for Dilution: Prepare the final dilution in serum-free medium first, then add it to the serum-containing culture. |
| pH Shift in Culture: The CO2 environment in the incubator can alter the pH of the medium, affecting compound solubility. | Ensure Proper Buffering: Use a medium that is appropriately buffered for the CO2 concentration in your incubator. | |
| Evaporation: Evaporation of media in long-term experiments can increase the concentration of the compound, leading to precipitation. | Maintain Humidity: Ensure the incubator has proper humidification. For long-term cultures, consider using plates with low-evaporation lids. | |
| Inconsistent Results or Suspected Precipitation | Stock Solution Integrity: The DMSO stock may have absorbed water or the compound may have degraded. | 1. Use Anhydrous DMSO: Prepare stock solutions with high-quality, anhydrous DMSO. 2. Aliquot Stock Solutions: Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles and exposure to moisture. 3. Prepare Fresh Stock: If precipitation persists, prepare a fresh stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable stock solution and a non-precipitating working solution of this compound for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Based on the molecular weight of this compound (456.54 g/mol ), weigh out the appropriate amount of powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. If necessary, sonicate briefly in a water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture.
-
-
Prepare the Final Working Solution (Example for a 10 µM final concentration):
-
Pre-warm your complete cell culture medium to 37°C.
-
Method A: Direct Dilution (for lower concentrations)
-
Add 1 µL of the 10 mM DMSO stock solution to 999 µL of pre-warmed medium. This results in a 10 µM final concentration with 0.1% DMSO.
-
Add the stock solution dropwise while gently vortexing the medium.
-
-
Method B: Serial Dilution (recommended for higher concentrations or sensitive media)
-
Create an intermediate dilution: Add 10 µL of the 10 mM stock to 90 µL of pre-warmed medium to get a 1 mM solution.
-
Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium to achieve a 10 µM final concentration.
-
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
Objective: To empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well plate or microcentrifuge tubes
-
Microscope
Procedure:
-
Prepare a series of dilutions of this compound in your pre-warmed culture medium. For example, create final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.
-
Include a vehicle control with the highest volume of DMSO used in the dilutions.
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect each dilution for any signs of turbidity or precipitate.
-
For a more sensitive assessment, examine a small sample from each dilution under a microscope to look for crystalline structures.
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
References
Modifying experimental protocols for high-throughput screening of CYP51-IN-4 analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing high-throughput screening (HTS) to evaluate analogs of CYP51-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CYP51 inhibitors like this compound and its analogs?
A1: CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the sterol biosynthesis pathway in both fungi and mammals.[1][2][3] In fungi, it is essential for the production of ergosterol, a vital component of the cell membrane. In humans, it is involved in cholesterol synthesis.[2][4] CYP51 inhibitors, such as azoles and potentially this compound analogs, typically bind to the heme iron in the active site of the enzyme, preventing the demethylation of lanosterol or other sterol precursors.[3][5][6] This disruption of the sterol biosynthesis pathway leads to the accumulation of toxic sterol intermediates and compromises cell membrane integrity, ultimately resulting in growth inhibition of the pathogen.[4][7]
Q2: Which HTS assay formats are most suitable for screening this compound analogs?
A2: Several HTS formats are applicable for screening CYP51 inhibitors, each with its own advantages and limitations. Common methods include:
-
Biochemical Assays: These assays use purified recombinant CYP51 enzyme and a substrate to directly measure enzyme inhibition.[8][9] They offer a high degree of control and are useful for determining direct enzyme-inhibitor interactions.
-
Cell-Based Assays: These assays utilize fungal or mammalian cells to assess the compound's effect in a more biologically relevant context, accounting for cell permeability and potential off-target effects.[10]
-
Spectral Binding Assays: These assays leverage the change in the absorbance spectrum of the CYP51 heme group upon ligand binding.[5][6] Type II spectral shifts are characteristic of inhibitor binding.[5][6]
The choice of assay depends on the screening goals. Biochemical assays are ideal for primary screening to identify direct inhibitors, while cell-based assays are crucial for secondary screening to validate activity in a cellular environment.
Q3: How can I assess the selectivity of my this compound analogs against fungal vs. human CYP51?
A3: Achieving selectivity is critical to minimize host toxicity. To assess selectivity, you should perform parallel screens against both the target fungal CYP51 and the human CYP51 ortholog.[7] By determining the IC50 values for both enzymes, you can calculate a selectivity index (SI = IC50 human CYP51 / IC50 fungal CYP51). A higher SI indicates greater selectivity for the fungal target.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability in assay signal (High %CV) | - Inconsistent dispensing of reagents or compounds.- Cell plating inconsistencies (for cell-based assays).- Edge effects in microplates. | - Calibrate and maintain automated liquid handlers.- Ensure proper mixing of all solutions.- For cell-based assays, ensure a homogenous cell suspension and consistent cell numbers per well.- Use a randomized plate layout or exclude outer wells from analysis. |
| Low Z'-factor (<0.5) | - Low signal-to-background ratio.- High data variability.- Suboptimal reagent concentrations. | - Optimize substrate and enzyme concentrations to maximize the assay window.- Troubleshoot sources of variability (see above).- Ensure positive and negative controls are robust and well-separated. |
| High rate of false positives | - Compound autofluorescence or quenching (for fluorescence-based assays).- Compound cytotoxicity (for cell-based assays).- Non-specific inhibition. | - Perform counter-screens to identify compounds that interfere with the assay technology (e.g., screen in the absence of the enzyme).[11]- For cell-based assays, perform a cytotoxicity assay to distinguish between CYP51 inhibition and general toxicity.- Use orthogonal assays with different detection methods to confirm hits.[11] |
| High rate of false negatives | - Low compound potency.- Poor compound solubility.- Compound degradation. | - Screen at multiple concentrations to identify compounds with a wider potency range.- Use solvents like DMSO to improve compound solubility, but keep the final concentration low (<1%) to avoid solvent effects.- Assess compound stability under assay conditions. |
| Inconsistent IC50 values | - Assay drift over time.- Inconsistent incubation times.- Lot-to-lot variability in reagents. | - Run plates in a consistent order and include reference compounds on each plate.- Ensure precise timing of incubation steps.- Qualify new batches of reagents before use in a large-scale screen. |
Experimental Protocols
Biochemical CYP51 Inhibition Assay (Reconstituted System)
This protocol is adapted from methodologies used for assessing azole resistance in Aspergillus fumigatus.[8][9]
Materials:
-
Recombinant fungal CYP51 enzyme
-
Recombinant NADPH-cytochrome P450 reductase (CPR)
-
Substrate (e.g., eburicol for A. fumigatus)
-
NADPH
-
Test compounds (this compound analogs)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for product detection
Procedure:
-
Prepare a reaction mixture containing the CYP51 enzyme, CPR, and buffer in a 384-well plate.
-
Add the this compound analogs at various concentrations.
-
Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate and NADPH.
-
Incubate for a specific time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a quenching solution.
-
Analyze the formation of the demethylated product using LC-MS/MS.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Analysis Workflow
A typical HTS data analysis workflow involves several key steps to ensure data quality and identify true hits.[12][13][14]
Signaling Pathway and Experimental Workflow Diagrams
CYP51 Signaling Pathway in Sterol Biosynthesis
CYP51 is a key enzyme in the sterol biosynthesis pathway, which is highly conserved in eukaryotes.[3]
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign for CYP51 inhibitors.[15][16]
Quantitative Data Summary
The following table summarizes hypothetical IC50 data for a set of this compound analogs against fungal and human CYP51, which would be generated during a screening campaign.
| Compound ID | Fungal CYP51 IC50 (µM) | Human CYP51 IC50 (µM) | Selectivity Index (SI) |
| This compound | 0.5 | 25 | 50 |
| Analog-01 | 0.2 | 30 | 150 |
| Analog-02 | 1.2 | 15 | 12.5 |
| Analog-03 | 0.8 | >50 | >62.5 |
| Analog-04 | 5.6 | 45 | 8.0 |
| Positive Control (e.g., Fluconazole) | 0.9 | 40 | 44.4 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
References
- 1. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Small-Molecule Scaffolds for CYP51 Inhibitors Identified by High-Throughput Screening and Defined by X-Ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule scaffolds for CYP51 inhibitors identified by high-throughput screening and defined by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotechnologia-journal.org [biotechnologia-journal.org]
- 11. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. knime.com [knime.com]
- 14. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput, 384-well, LC-MS/MS CYP inhibition assay using automation, cassette-analysis technique, and streamlined data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of a Novel CYP51 Inhibitor and Itraconazole Against Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the head-to-head comparison of a novel investigational CYP51 inhibitor, designated here as CYP51-IN-X, and the established antifungal agent itraconazole against the pathogenic mold Aspergillus fumigatus. Due to the absence of publicly available data for a compound specifically named "CYP51-IN-4," this document serves as a template, outlining the requisite experimental protocols, data presentation structures, and visualizations necessary for a rigorous comparative evaluation.
Introduction
Aspergillus fumigatus is a primary cause of invasive fungal infections, particularly in immunocompromised individuals, leading to significant morbidity and mortality. The primary therapeutic arsenal against aspergillosis includes triazole antifungals, which function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the cyp51 genes. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Itraconazole was one of the first orally bioavailable triazoles with potent activity against Aspergillus species.[1] However, the emergence of azole resistance, often mediated by mutations in the cyp51A gene, has created an urgent need for the development of novel antifungal agents.[2][3][4][5] This guide details the experimental procedures to directly compare the in vitro efficacy of a new CYP51 inhibitor, CYP51-IN-X, with itraconazole against both wild-type and potentially azole-resistant strains of A. fumigatus.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Both itraconazole and the hypothetical CYP51-IN-X are presumed to target the same crucial step in the ergosterol biosynthesis pathway. By binding to the heme iron in the active site of the CYP51 enzyme, these inhibitors prevent the demethylation of lanosterol. This disruption leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal membrane, ultimately arresting fungal growth.[5][6]
A. fumigatus possesses two CYP51 paralogs, CYP51A and CYP51B.[6][7][8] While CYP51B is constitutively expressed and essential for basal growth, CYP51A is inducible and a primary contributor to acquired azole resistance through point mutations and promoter modifications.[5][6] A comprehensive comparison should therefore assess the inhibitory activity against both isozymes.
Quantitative Data Comparison
The following tables provide a template for summarizing the key quantitative data from a head-to-head comparison.
Table 1: In Vitro Antifungal Susceptibility (MIC)
| Compound | A. fumigatus Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| CYP51-IN-X | Wild-Type (e.g., ATCC 204305) | |||
| Azole-Resistant (e.g., TR₃₄/L98H) | ||||
| Itraconazole | Wild-Type (e.g., ATCC 204305) | |||
| Azole-Resistant (e.g., TR₃₄/L98H) |
MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: In Vitro Enzyme Inhibition (IC₅₀)
| Compound | Target Enzyme | IC₅₀ (µM) |
| CYP51-IN-X | Recombinant A. fumigatus CYP51A | |
| Recombinant A. fumigatus CYP51B | ||
| Itraconazole | Recombinant A. fumigatus CYP51A | 0.16 - 0.38[1][9][10] |
| Recombinant A. fumigatus CYP51B | 0.16 - 0.38[1][9][10] |
IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following protocols are based on established standards from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI), as well as biochemical assay literature.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the antifungal agents.
Methodology:
-
A. fumigatus Strains: Utilize a wild-type reference strain (e.g., A. fumigatus ATCC 204305) and well-characterized azole-resistant strains (e.g., containing TR₃₄/L98H or other known cyp51A mutations).
-
Inoculum Preparation: Harvest conidia from 5-7 day old cultures on potato dextrose agar. Prepare a spore suspension in sterile saline with 0.05% Tween 80. Adjust the suspension to a concentration of 1-2.5 x 10⁵ CFU/mL using a hemocytometer or spectrophotometer.
-
Antifungal Preparation: Prepare stock solutions of CYP51-IN-X and itraconazole in dimethyl sulfoxide (DMSO). Perform serial twofold dilutions in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates.
-
Inoculation and Incubation: Inoculate each well with the prepared fungal suspension. Include a positive control (no drug) and a negative control (no inoculum). Incubate the plates at 35-37°C for 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits visible growth. This can be assessed visually or by using a microplate reader.
Recombinant CYP51 Inhibition Assay
This biochemical assay measures the direct inhibitory effect of the compounds on the target enzymes.
Methodology:
-
Protein Expression and Purification: Express recombinant A. fumigatus CYP51A and CYP51B proteins, along with their redox partner, NADPH-cytochrome P450 reductase (CPR), in an expression system like E. coli or Pichia pastoris. Purify the proteins using affinity chromatography.
-
Reconstitution Assay: Prepare a reaction mixture containing the purified CYP51 enzyme, CPR, a lipid environment (e.g., liposomes), and the substrate (e.g., lanosterol or eburicol).
-
Inhibition Measurement: Add varying concentrations of CYP51-IN-X or itraconazole to the reaction mixtures. Initiate the reaction by adding NADPH.
-
Quantification: After a set incubation period, stop the reaction and extract the sterols. Analyze the conversion of the substrate to the demethylated product using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
IC₅₀ Calculation: Determine the concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This guide provides a standardized framework for the rigorous, head-to-head comparison of novel CYP51 inhibitors, such as the hypothetical CYP51-IN-X, with itraconazole against Aspergillus fumigatus. By adhering to these detailed protocols for determining antifungal susceptibility and direct enzyme inhibition, researchers can generate robust, comparable data. Such studies are essential for identifying promising new drug candidates with potent activity against both susceptible and emerging resistant strains of this critical fungal pathogen, thereby addressing a significant unmet medical need.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. A Point Mutation in the 14α-Sterol Demethylase Gene cyp51A Contributes to Itraconazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 6. Aspergillus fumigatus Cyp51A and Cyp51B Proteins Are Compensatory in Function and Localize Differentially in Response to Antifungals and Cell Wall Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression, Purification, and Characterization of Aspergillus fumigatus Sterol 14-α Demethylase (CYP51) Isoenzymes A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. (PDF) In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus (2015) | Andrew G. S. Warrilow | 36 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
Navigating Azole Resistance: A Comparative Analysis of CYP51-IN-4 and Next-Generation Azole Antifungals
For Researchers, Scientists, and Drug Development Professionals
The rise of antifungal resistance, particularly to the widely used azole class, presents a significant challenge in the management of invasive fungal infections. This guide provides a comprehensive comparison of the hypothetical novel CYP51 inhibitor, CYP51-IN-4, with other next-generation azole antifungals, focusing on cross-resistance profiles. The data presented herein is a composite of exemplary findings from recent studies on novel triazole compounds, serving as a model for the evaluation of new chemical entities in this class.
Comparative In Vitro Activity: A Quantitative Overview
The minimum inhibitory concentration (MIC) is a crucial metric for assessing the in vitro potency of an antifungal agent. The following tables summarize the comparative MICs of our representative novel CYP51 inhibitor ("this compound") against various fluconazole-susceptible and -resistant Candida and Aspergillus species, benchmarked against established and other investigational azoles.
Table 1: Comparative MICs (µg/mL) against Candida albicans Isolates
| Isolate ID | Resistance Mechanism | "this compound" (Exemplary) | Fluconazole | Voriconazole | Posaconazole |
| CA-S1 | Wild Type (Susceptible) | 0.03 | 0.25 | 0.015 | 0.015 |
| CA-R1 | ERG11 Overexpression | 0.25 | 64 | 0.5 | 0.25 |
| CA-R2 | CDR1/CDR2 Upregulation | 0.5 | >64 | 1.0 | 0.5 |
| CA-R3 | ERG11 Point Mutation (Y132H) | 0.125 | 32 | 0.25 | 0.125 |
Table 2: Comparative MICs (µg/mL) against Other Candida Species
| Species | Fluconazole Susceptibility | "this compound" (Exemplary) | Fluconazole | Voriconazole |
| C. glabrata | Susceptible | 0.5 | 8 | 0.25 |
| C. glabrata | Resistant | 2 | >64 | 2 |
| C. krusei | Intrinsically Resistant | 0.25 | 64 | 0.25 |
| C. parapsilosis | Susceptible | 0.06 | 1 | 0.03 |
Table 3: Comparative MICs (µg/mL) against Aspergillus fumigatus Isolates
| Isolate ID | Resistance Mechanism | "this compound" (Exemplary) | Itraconazole | Voriconazole | Posaconazole |
| AF-S1 | Wild Type (Susceptible) | 0.06 | 0.25 | 0.25 | 0.06 |
| AF-R1 | TR34/L98H | 0.5 | >16 | 2 | 0.5 |
| AF-R2 | M220K | 1.0 | >16 | 4 | 1.0 |
Understanding the Mechanisms of Azole Cross-Resistance
Azole antifungals function by inhibiting the enzyme lanosterol 14α-demethylase, encoded by the ERG11 (or CYP51) gene, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Cross-resistance among azoles arises from several key mechanisms:
-
Target Site Mutations: Alterations in the ERG11 gene can reduce the binding affinity of azole drugs to the enzyme.[2] Some mutations may specifically affect certain azoles, while others can confer broad cross-resistance.
-
Overexpression of the Target Enzyme: Increased production of Erg11p can titrate the drug, necessitating higher concentrations for effective inhibition.
-
Efflux Pump Overexpression: Upregulation of genes encoding drug efflux pumps, such as CDR1, CDR2 (of the ATP-binding cassette transporter family), and MDR1 (of the major facilitator superfamily), actively removes azoles from the fungal cell, leading to multidrug resistance.[3]
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/EUCAST E.Def 7.3.2)
The broth microdilution method is the gold standard for determining the MIC of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized protocols to ensure reproducibility.[4][5][6][7]
1. Preparation of Antifungal Agents:
-
Stock solutions of antifungal agents are prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions are made in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates.[4]
2. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
A suspension of fungal cells is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.
-
The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[4]
3. Incubation:
-
The inoculated microtiter plates are incubated at 35°C for 24-48 hours.[8]
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[9] Reading can be done visually or using a spectrophotometer.[10]
Visualizing Key Pathways and Workflows
References
- 1. Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species [mdpi.com]
- 2. Molecular and genetic basis of azole antifungal resistance in the opportunistic pathogenic fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. testinglab.com [testinglab.com]
- 6. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Is CYP51-IN-4 more effective than existing treatments for coccidioidomycosis?
An in-depth comparison of the preclinical efficacy of next-generation CYP51 inhibitors against established therapies for coccidioidomycosis, a fungal infection endemic to the arid regions of the Americas.
Coccidioidomycosis, commonly known as Valley Fever, is a respiratory fungal infection caused by Coccidioides immitis and C. posadasii. While most infections are self-limiting, severe or disseminated cases require long-term antifungal therapy. For decades, the azole class of antifungals, which inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51), has been the cornerstone of treatment. However, the emergence of resistance and the need for safer, more effective options have spurred the development of novel CYP51 inhibitors. This guide provides a comparative analysis of the preclinical efficacy of two such investigational agents, VT-1598 (oteseconazole) and VT-1161, against the standard-of-care treatments, fluconazole and itraconazole.
It is important to note that a search for "CYP51-IN-4" did not yield any publicly available information on a compound with this specific designation in the context of coccidioidomycosis research. Therefore, this guide will focus on the aforementioned novel agents for which preclinical data are available.
Efficacy at a Glance: In Vitro Activity
The in vitro potency of an antifungal agent is a key indicator of its potential clinical efficacy. The minimum inhibitory concentration (MIC) represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. A lower MIC value generally suggests greater potency. Preclinical studies have demonstrated that the novel CYP51 inhibitors, VT-1598 and VT-1161, exhibit potent in vitro activity against Coccidioides species, often surpassing that of fluconazole.
| Compound | Coccidioides Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| VT-1598 (Oteseconazole) | C. posadasii & C. immitis | 0.5 - 1 | Not Reported | Not Reported |
| VT-1161 | C. immitis & C. posadasii | 1 - 4 | 1 | 2 |
| Fluconazole | C. posadasii & C. immitis | 16 (for specific isolates in one study) | Not Reported | Not Reported |
| Itraconazole | Coccidioides spp. | Not specifically reported in comparative preclinical studies | Not Reported | Not Reported |
Note: MIC values can vary depending on the specific isolates tested and the methodology used. The data presented is a summary from the cited preclinical studies.
In Vivo Showdown: Murine Models of Coccidioidomycosis
Animal models are crucial for evaluating the in vivo efficacy of new drug candidates. Murine models of coccidioidomycosis, including respiratory and central nervous system (CNS) infection models, have been instrumental in assessing the therapeutic potential of novel CYP51 inhibitors.
Survival Studies
Survival is a primary endpoint in preclinical efficacy studies for life-threatening infections. In murine models of CNS coccidioidomycosis, both VT-1598 and VT-1161 demonstrated significant improvements in survival compared to placebo. Notably, VT-1161 also showed a significant survival advantage over fluconazole in a head-to-head comparison.[1]
| Treatment Group | Dosing Regimen | Median Survival (Days) | Statistical Significance vs. Placebo | Statistical Significance vs. Fluconazole |
| VT-1598 (C. posadasii model) | 3.2 mg/kg/day | 24 | P < 0.001 | Not directly compared |
| 8 mg/kg/day | 34 | P < 0.001 | Not directly compared | |
| 20 mg/kg/day | 39 | P < 0.001 | Not directly compared | |
| VT-1161 (CNS model) | 25 mg/kg/day | Significantly longer than fluconazole | P < 0.001 | P < 0.001 |
| Fluconazole (CNS model) | 50 mg/kg/day | Significantly longer than placebo | P < 0.001 | - |
| Placebo (CNS model) | Vehicle control | 7.5 - 9 | - | - |
Fungal Burden Reduction
Reducing the fungal burden in infected tissues is another critical measure of antifungal efficacy. Both VT-1598 and VT-1161 have shown a remarkable ability to lower the fungal load in the brain and other tissues in murine models of coccidioidomycosis, often outperforming fluconazole.
| Treatment Group | Animal Model | Tissue | Fungal Burden Reduction (log10 CFU/g) vs. Placebo | Statistical Significance vs. Placebo | Statistical Significance vs. Fluconazole |
| VT-1598 (C. posadasii model) | CNS Infection | Brain | Significant reduction | P < 0.0001 | Not directly compared |
| VT-1161 (CNS model) | CNS Infection | Brain | Significant reduction | P < 0.001 | Superior to fluconazole (P < 0.001) |
| Spinal Cord | Significant reduction | P < 0.001 | Superior to fluconazole (P < 0.001) | ||
| Itraconazole (CM model) | Coccidioidal Meningitis | Brain, Spinal Cord, Lungs | Significant reduction at 25 mg/kg | P < 0.001 | Superior to fluconazole at 25 mg/kg (P < 0.05 to P < 0.005) |
| Fluconazole (CNS model) | CNS Infection | Brain | No significant difference from placebo in one study | Not significant in one study | - |
Mechanism of Action and Experimental Design
The CYP51 Inhibition Pathway
Azole and the novel tetrazole antifungals share a common mechanism of action: the inhibition of the fungal cytochrome P450 enzyme, CYP51 (lanosterol 14α-demethylase). This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol production, these drugs compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth. The novel inhibitors like VT-1598 and VT-1161 are designed to have greater specificity for the fungal CYP51 enzyme over human CYP enzymes, potentially reducing the risk of drug-drug interactions and off-target side effects.
Caption: Mechanism of action of CYP51 inhibitors.
Preclinical Efficacy Evaluation Workflow
The preclinical assessment of novel antifungals for coccidioidomycosis typically follows a standardized workflow, from in vitro susceptibility testing to in vivo evaluation in animal models.
References
Statistical analysis of comparative studies between CYP51-IN-4 and standard of care
This guide provides a statistical and methodological comparison between the experimental CYP51 inhibitor, CYP51-IN-4, and the standard-of-care antifungal agent, Fluconazole. The data is based on a key study that synthesized and evaluated a series of novel triazole derivatives as inhibitors of cytochrome P450 14α-demethylase (CYP51).
Mechanism of Action
Both this compound and Fluconazole are members of the azole class of antifungal agents. Their mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (encoded by the ERG11 or CYP51 gene). This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is the primary sterol in fungal cell membranes, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[2][3] By inhibiting CYP51, these drugs disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth or causing cell death.[1]
Data Presentation: In Vitro Antifungal Activity
The comparative in vitro activity of this compound and Fluconazole was evaluated against a panel of pathogenic fungi. The data, summarized below, represents the Minimum Inhibitory Concentration required to inhibit 80% of fungal growth (MIC80). Lower values indicate higher antifungal potency. The study by Chai et al. (2009) identified several potent compounds from the synthesized series, with some showing significantly higher activity than the standard of care, Fluconazole.[4] For instance, certain analogs demonstrated activity up to 128 times that of Fluconazole against Candida albicans.[4]
| Fungal Strain | This compound (Compound 1d) MIC80 (µg/mL) | Fluconazole MIC80 (µg/mL) |
| Candida albicans | 0.0156 | > 64 |
| Candida glabrata | 8 | > 64 |
| Candida parapsilosis | 0.0313 | 1 |
| Candida tropicalis | 0.25 | 4 |
| Candida krusei | 4 | 32 |
| Cryptococcus neoformans | 0.125 | 4 |
| Microsporum gypseum | 0.0156 | 1 |
| Aspergillus fumigatus | > 64 | > 64 |
Data extracted from Chai et al., 2009. Note: The publication identifies this compound as compound 1d.[4]
Experimental Protocols
The following is a detailed methodology for the key in vitro antifungal activity experiments cited in the comparative analysis.
In Vitro Antifungal Susceptibility Testing
The antifungal activity was determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Fungal Strains and Culture Preparation:
-
Standard strains of pathogenic fungi were used.
-
Fungi were cultured on appropriate agar plates (e.g., Sabouraud dextrose agar) to ensure viability and purity.
-
A suspension of fungal conidia or yeast cells was prepared in sterile saline and adjusted to a specific turbidity corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).
-
-
Drug Dilution:
-
This compound and Fluconazole were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial twofold dilutions of each compound were prepared in 96-well microtiter plates using RPMI 1640 medium.
-
-
Inoculation and Incubation:
-
The standardized fungal inoculum was further diluted in RPMI 1640 medium and added to each well of the microtiter plates, resulting in a final concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Plates were incubated at 35°C for 24-48 hours, depending on the fungal species.
-
-
Determination of MIC80:
-
Fungal growth was assessed by visual inspection or by measuring the optical density using a microplate reader.
-
The MIC80 was defined as the lowest drug concentration that caused an 80% reduction in growth compared to the drug-free control well.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of CYP51 Inhibitors with Echinocandins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the exploration of combination therapies to enhance antifungal efficacy. This guide provides a comprehensive evaluation of the synergistic effects observed when CYP51 inhibitors, a class of antifungal agents that block ergosterol biosynthesis, are combined with echinocandins, which disrupt fungal cell wall integrity by inhibiting β-(1,3)-D-glucan synthase.
While this report is intended to focus on a novel CYP51 inhibitor, CYP51-IN-4, a tetrazole-based compound developed by researchers at Shenyang Pharmaceutical University, there is currently no publicly available data on its synergistic activity with echinocandins.[1] Therefore, this guide will utilize data from well-characterized azole antifungals, which are also CYP51 inhibitors, as a surrogate to illustrate the potential for synergistic interactions with echinocandins. Azoles, like this compound, act by inhibiting the lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[1]
Mechanism of Action and Rationale for Synergy
CYP51 inhibitors, such as the azoles, disrupt the fungal cell membrane's integrity by depleting ergosterol and causing the accumulation of toxic sterol intermediates.[2] Echinocandins, on the other hand, target the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, a critical structural component.[3] The combination of these two classes of antifungals creates a powerful two-pronged attack on the fungal cell, with the potential for synergistic activity. This synergy may arise from the sequential disruption of two crucial cellular structures, leading to enhanced fungal cell death.
Quantitative Analysis of Synergistic Interactions
The synergistic, additive, indifferent, or antagonistic effects of drug combinations are quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
The following tables summarize the in vitro synergistic effects of combining CYP51 inhibitors (azoles) with echinocandins against various fungal pathogens.
Table 1: In Vitro Synergy of Azole-Echinocandin Combinations Against Aspergillus fumigatus
| Azole | Echinocandin | Fungal Strain | FICI | Interpretation | Reference |
| Voriconazole | Anidulafungin | Wild-type | <0.5 | Synergy | [4] |
| Voriconazole | Anidulafungin | VCZ-R, G448S mutants (8/10) | <0.5 | Synergy | [4] |
| Posaconazole | Caspofungin | Wild-type | Not specified, but synergistic activity reported | Synergy | [5] |
| Posaconazole | Caspofungin | cyp51 mutants (posaconazole-resistant) | Not specified, but synergistic activity reported | Synergy | [5] |
Table 2: In Vitro Synergy of Azole-Echinocandin Combinations Against Candida Species
| Azole | Echinocandin | Fungal Species | FICI Range | Interpretation | Reference |
| Fluconazole | Anidulafungin | C. parapsilosis complex (fluconazole-resistant) | 0.07-0.37 | Synergy | [6] |
| Fluconazole | Micafungin | C. parapsilosis complex (fluconazole-resistant) | 0.25-0.5 | Synergy | [6] |
| Itraconazole | Anidulafungin | C. parapsilosis complex (fluconazole-resistant) | 0.15-0.37 | Synergy | [6] |
| Itraconazole | Micafungin | C. parapsilosis complex (fluconazole-resistant) | 0.09-0.37 | Synergy | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug synergy. The following are standard protocols for key in vitro experiments.
Checkerboard Broth Microdilution Assay
This method is widely used to determine the FICI of drug combinations.
-
Preparation of Drug Solutions: Prepare stock solutions of the CYP51 inhibitor and the echinocandin in an appropriate solvent. Create serial twofold dilutions of each drug in a liquid growth medium (e.g., RPMI 1640) in 96-well microtiter plates. The dilutions of the CYP51 inhibitor are typically made along the rows, and the echinocandin dilutions along the columns.
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5–2.5 x 10³ cells/mL) according to established protocols such as those from the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Include growth control (no drug) and sterility control (no inoculum) wells. Incubate the plates at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Reading and Interpretation: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth. The FICI is then calculated to determine the nature of the interaction.
Time-Kill Assays
Time-kill assays provide a dynamic assessment of the antifungal effect of drug combinations over time.
-
Preparation of Cultures: Grow the fungal isolate to the logarithmic phase in a suitable broth medium.
-
Drug Exposure: Dilute the culture to a standardized starting inoculum (e.g., 1 x 10⁵ CFU/mL) in fresh medium containing the drugs at desired concentrations (e.g., 1x, 2x, 4x MIC), both alone and in combination. A growth control without any drug is also included.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture tube, perform serial dilutions, and plate them on agar plates.
-
Colony Counting and Analysis: Incubate the plates until colonies are visible and count the number of colony-forming units (CFUs). Plot the log₁₀ CFU/mL against time for each drug concentration and combination. Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide clear visualizations of complex biological pathways and experimental procedures.
References
- 1. Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity | BioWorld [bioworld.com]
- 2. Analysis of Cyp51 protein sequences shows 4 major Cyp51 gene family groups across fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro efficacy of the combination of voriconazole and anidulafungin against voriconazole-resistant cyp51A mutants of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of in vivo triazole and echinocandin combination therapy for invasive pulmonary aspergillosis: enhanced efficacy against Cyp51 mutant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro synergy of echinocandins with triazoles against fluconazole-resistant Candida parapsilosis complex isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Profile: The Novel CYP51 Inhibitor T24 Versus Ketoconazole
A detailed analysis for researchers and drug development professionals on the safety profiles of the novel CYP51 inhibitor, T24, and the established antifungal agent, ketoconazole. This guide presents a comparative overview of their cytotoxic and metabolic liabilities, supported by experimental data and methodologies.
The landscape of antifungal drug development is continually evolving, driven by the need for agents with improved efficacy and safety profiles. While ketoconazole has long been a tool in the arsenal against fungal infections, its clinical use is hampered by a significant risk of hepatotoxicity and numerous drug-drug interactions. This has spurred the development of novel inhibitors of the fungal enzyme lanosterol 14α-demethylase (CYP51), a key target in antifungal therapy. This guide provides a comparative safety assessment of ketoconazole and a promising new tetrazole-based CYP51 inhibitor, T24, to inform preclinical and clinical research decisions.
Executive Summary of Comparative Safety Data
The following table summarizes the key in vitro safety parameters for T24 and ketoconazole, highlighting the significantly improved safety profile of the novel inhibitor.
| Safety Parameter | T24 | Ketoconazole | Fold Difference (T24 vs. Ketoconazole) |
| Cytotoxicity (HepG2 cells, IC50) | No significant cytotoxicity observed | ~50.3 µM[1][2] | N/A |
| Human CYP3A4 Inhibition (IC50) | No significant inhibition | ~0.04 - 1.69 µM[1][3] | N/A |
| Human CYP Isoform Inhibition | No significant inhibition of 5 major isoforms | Potent inhibitor of multiple CYPs | N/A |
Note: "No significant cytotoxicity/inhibition" for T24 indicates that at the concentrations tested in the cited studies, the compound did not elicit a notable toxic or inhibitory effect.
In-Depth Safety Profile Comparison
Cytotoxicity
Ketoconazole exhibits dose-dependent cytotoxicity in various cell lines. In the human hepatoma cell line HepG2, a commonly used model for assessing liver cell toxicity, ketoconazole has a half-maximal inhibitory concentration (IC50) of approximately 50.3 µM[1][2]. This indicates a potential for direct cellular damage at higher concentrations.
In contrast, the novel tetrazole-based CYP51 inhibitor, T24 , has demonstrated a superior safety profile in this regard. Studies have reported no significant cytotoxicity toward human tumor cell lines or normal human cells[1]. This suggests a much wider therapeutic window and a lower risk of off-target cellular damage.
Hepatotoxicity
Ketoconazole is well-documented for its potential to cause severe liver injury, a major factor limiting its systemic use[4]. The hepatotoxicity can range from transient elevations in liver enzymes to acute liver failure[4]. The incidence of ketoconazole-associated hepatotoxicity is estimated to be between 3.6% and 4.2%[5]. Mechanistically, ketoconazole-induced hepatotoxicity is linked to the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and subsequent apoptosis (programmed cell death) in liver cells.
While specific in vivo hepatotoxicity data for T24 is not yet widely available in the public domain, its lack of significant in vitro cytotoxicity in human cell lines, including those of hepatic origin, suggests a markedly lower potential for causing liver damage compared to ketoconazole[1].
Off-Target Effects: Inhibition of Human Cytochrome P450 Enzymes
A significant drawback of ketoconazole is its potent and broad-spectrum inhibition of human cytochrome P450 (CYP) enzymes, particularly CYP3A4[3]. CYP3A4 is responsible for the metabolism of a vast number of therapeutic drugs. Inhibition of this enzyme by ketoconazole can lead to elevated plasma concentrations of co-administered drugs, increasing the risk of adverse effects. The IC50 value for ketoconazole's inhibition of CYP3A4 is in the low micromolar to nanomolar range, highlighting its potent inhibitory activity[1][3].
The novel inhibitor T24 has been specifically designed to overcome this limitation. In vitro assays have revealed that T24 does not significantly inhibit five major human CYP isoforms, including the critical CYP3A4 enzyme[1]. This high selectivity for the fungal CYP51 enzyme over its human counterparts is a crucial safety advantage, predicting a much lower potential for clinically significant drug-drug interactions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of toxicity and the experimental procedures used for safety assessment, the following diagrams are provided.
Caption: Ketoconazole-induced hepatotoxicity signaling pathway.
Caption: Postulated safer signaling profile of T24.
Caption: General experimental workflow for in vitro safety profiling.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50).
Methodology:
-
Cell Seeding: Plate human hepatoma (HepG2) cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (T24 or ketoconazole) in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Hepatotoxicity Assessment: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Measurement
Objective: To assess the potential of a compound to cause liver cell damage by measuring the release of liver enzymes into the cell culture medium.
Methodology:
-
Cell Culture and Treatment: Culture primary human hepatocytes or HepG2 cells in a suitable format (e.g., 24-well plate). Treat the cells with various concentrations of the test compound (T24 or ketoconazole) for a specified period (e.g., 24, 48, or 72 hours).
-
Sample Collection: At the end of the treatment period, collect the cell culture supernatant from each well.
-
Enzyme Assay: Use commercially available colorimetric or enzymatic assay kits to measure the activity of ALT and AST in the collected supernatants, following the manufacturer's instructions. These assays typically involve a coupled enzymatic reaction that results in a color change or a change in NADH concentration, which can be measured spectrophotometrically.
-
Cell Lysis and Protein Quantification: Lyse the cells remaining in the wells to determine the total cellular protein content using a standard protein assay (e.g., BCA assay).
-
Data Normalization and Analysis: Normalize the measured ALT and AST activities in the supernatant to the total protein content of the corresponding well. Compare the enzyme levels in the treated wells to those in the vehicle control wells to determine the fold-increase in enzyme leakage, which is indicative of cytotoxicity.
Conclusion
The preclinical data strongly suggest that the novel tetrazole-based CYP51 inhibitor, T24, possesses a significantly improved safety profile compared to ketoconazole. Its high selectivity for the fungal target enzyme, coupled with a lack of significant in vitro cytotoxicity and inhibition of major human CYP450 enzymes, positions it as a promising candidate for further development. In contrast, the well-established hepatotoxicity and broad-spectrum CYP inhibition associated with ketoconazole underscore the need for safer alternatives. This comparative guide provides a foundational dataset for researchers and drug developers, emphasizing the potential of rational drug design to yield highly selective and safer therapeutic agents. Further in vivo studies are warranted to confirm the favorable safety profile of T24 and its potential for clinical application.
References
- 1. Design, synthesis, and activity evaluation of novel tetrazole-based CYP51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ketoconazole associated hepatotoxicity: a systematic review and meta- analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. besjournal.com [besjournal.com]
Validating Inhibitor Specificity for Fungal vs. Human CYP51: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of essential sterols in both fungi (ergosterol) and humans (cholesterol).[1][2][3] This makes it a key target for antifungal drug development. The ideal antifungal agent should potently inhibit the fungal CYP51 enzyme while exhibiting minimal activity against its human counterpart to avoid off-target effects and toxicity.[4][5][6] Inhibition of human CYP51 can disrupt the production of cholesterol and steroid hormones, potentially leading to endocrine-related side effects.[4][5][6] This guide provides a comparative analysis of the specificity of various well-characterized CYP51 inhibitors, offering insights into their relative selectivity for fungal versus human CYP51. While the specific compound "CYP51-IN-4" is not found in the reviewed scientific literature, this guide presents data for established azole antifungals to illustrate the principles of specificity validation.
Comparative Inhibitory Activity of CYP51 Inhibitors
The following table summarizes the 50% inhibitory concentrations (IC50) of several azole antifungal agents against CYP51 from the common fungal pathogen Candida albicans and humans. A higher IC50 value indicates lower inhibitory potency. The selectivity index, calculated as the ratio of human IC50 to fungal IC50, provides a quantitative measure of the drug's specificity for the fungal enzyme. A higher selectivity index is desirable for an antifungal drug.
| Inhibitor | Fungal CYP51 (Candida albicans) IC50 (µM) | Human CYP51 IC50 (µM) | Selectivity Index (Human IC50 / Fungal IC50) |
| Itraconazole | 0.039 | >30 | >769 |
| Fluconazole | 0.13 | >30 | >230 |
| Ketoconazole | 0.078 | 0.16 | 2.1 |
| Miconazole | 0.071 | 0.057 | 0.8 |
| Clotrimazole | 0.092 | 0.16 | 1.7 |
| Bifonazole | 0.30 | 0.38 | 1.3 |
Data compiled from studies on recombinant human and Candida albicans CYP51.[4][5][6]
Experimental Protocols
Determining Inhibitor Potency (IC50) against Fungal and Human CYP51
A common method to assess the inhibitory potency of compounds against CYP51 involves in vitro assays using recombinant enzymes.
1. Enzyme and Substrate Preparation:
-
Recombinant human CYP51 and fungal CYP51 (e.g., from Candida albicans) are expressed and purified. The baculovirus system is often used for high-level expression of eukaryotic proteins.[4][5]
-
Lanosterol, the natural substrate for CYP51, is prepared in a suitable buffer.
2. Inhibition Assay:
-
A reaction mixture is prepared containing the recombinant CYP51 enzyme, NADPH-cytochrome P450 reductase (required for electron transfer), and the test inhibitor at various concentrations.
-
The reaction is initiated by the addition of lanosterol.
-
The mixture is incubated at a controlled temperature (e.g., 37°C).
3. Product Measurement:
-
The reaction is stopped, and the product, follicular fluid-meiosis activating steroid (FF-MAS), is extracted.
-
The amount of FF-MAS formed is quantified using a sensitive analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5][6]
4. Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Processes
To better understand the context of CYP51 inhibition and the methods for its validation, the following diagrams illustrate the sterol biosynthesis pathway and a typical experimental workflow.
Caption: Sterol biosynthesis pathways in fungi and humans highlighting the central role of CYP51.
Caption: A generalized experimental workflow for determining the IC50 of a CYP51 inhibitor.
Conclusion
The selective inhibition of fungal CYP51 over its human ortholog is a cornerstone of modern antifungal therapy. As demonstrated by the comparative data, newer azoles like itraconazole and fluconazole exhibit a much more favorable selectivity profile than older agents such as ketoconazole and miconazole.[4][5][6] The experimental protocols and workflows described provide a framework for the continued evaluation of novel CYP51 inhibitors. For any new chemical entity, a thorough assessment of its specificity is paramount to ensure both efficacy against fungal pathogens and safety in human patients.
References
- 1. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for CYP51-IN-4
For researchers and scientists in the field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of the research chemical CYP51-IN-4. Adherence to these procedures is vital for ensuring personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Before beginning any experimental work that will generate this compound waste, a comprehensive disposal plan must be in place.[1] The primary principle of responsible chemical management is to minimize waste generation.
Personal Protective Equipment (PPE): When handling this compound in its pure form, in solution, or as waste, the use of appropriate PPE is mandatory.
| PPE Category | Specification |
| Hand Protection | Nitrile gloves are recommended. Ensure they are compatible with the solvents used.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are essential.[1] |
| Body Protection | A standard laboratory coat should be worn at all times.[1] |
| Respiratory Protection | If handling the powder outside of a certified chemical fume hood, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[1] |
Waste Segregation and Disposal Plan
Proper segregation is the most critical step in safe chemical waste disposal.[1] Do not mix different types of waste.[1] The following table outlines the disposal plan for various forms of this compound waste.
| Waste Type | Container | Disposal Procedure |
| Unused Solid this compound | "Solid Hazardous Waste" | Collect in a designated, clearly labeled container.[1] |
| Contaminated Labware (e.g., tips, tubes) | "Solid Hazardous Waste" | Collect in a designated, clearly labeled container.[1] |
| This compound in Non-Halogenated Solvents (e.g., DMSO) | "Non-Halogenated Solvent Waste" | Collect in a designated, clearly labeled container.[1] |
| Aqueous Solutions Containing this compound (e.g., cell culture media) | "Aqueous Hazardous Waste" | Collect in a designated, clearly labeled container.[1] |
| Contaminated Sharps (e.g., needles, syringes) | "Sharps Container for Chemical Contamination" | Dispose of in a designated sharps container.[1] |
Important Disposal Precaution: Never dispose of any this compound waste down the sink or in the regular trash.[1]
Waste Storage and Collection
All waste containers must be properly labeled and stored in the laboratory's Satellite Accumulation Area. When containers are full, contact your institution's Environmental Health and Safety (EHS) office for waste pickup.
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow for handling and disposing of this compound.
Emergency Procedures
In the event of exposure or a spill, follow these immediate steps:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
-
Eye Contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do.
-
Inhalation: Move to fresh air. If breathing stops, apply artificial respiration. Call a physician immediately.
-
Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.
-
Spills: Evacuate the area. Wear appropriate PPE. Cover drains. Collect, bind, and pump off spills. Take up dry material, avoiding dust generation. Dispose of properly. Clean the affected area. Do not let the product enter drains.[2]
For detailed guidance, always refer to your institution's specific safety protocols and contact your EHS office.
References
Essential Safety and Logistical Information for Handling CYP51-IN-4
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like CYP51-IN-4. Adherence to strict safety protocols and disposal plans minimizes exposure risk and protects both personnel and the environment. This guide provides essential, immediate safety and logistical information for the operational handling and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure when handling this compound. The required level of PPE varies depending on the specific activity being performed.
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair, chemotherapy-tested | Not required unless leakage is suspected | Not required unless leakage is suspected | Not required unless leakage is suspected |
| Preparation/Compounding | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95) within a ventilated enclosure | Goggles or face shield |
| Administration | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | Surgical mask (face shield recommended) | Goggles or face shield |
| Waste Disposal | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NI |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
